Antimony trichloride
Description
Structure
2D Structure
Properties
IUPAC Name |
antimony(3+);trichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Sb/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPDDOBMIUGHIN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Sb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-91-9 | |
| Record name | Antimony trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ANTIMONY TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J281401KK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Advanced Preparation Techniques for Antimony Trichloride (B1173362)
Antimony trichloride (SbCl₃), a compound known since the time of the alchemists as "butter of antimony," is a soft, colorless solid with a pungent odor. wikipedia.org Its synthesis can be achieved through various methods, ranging from direct combination of the elements to reactions involving its oxides and sulfides.
Direct Halogenation of Antimony Metal and Its Precursors
The direct reaction of elemental antimony with chlorine gas is a fundamental method for preparing this compound. sciencemadness.org This exothermic reaction requires careful control of the conditions to ensure the formation of the trichloride rather than the pentachloride. The reaction is represented by the following equation:
2 Sb(s) + 3 Cl₂(g) → 2 SbCl₃(s) sciencemadness.org
This compound can also be synthesized by the chlorination of its precursors, such as antimony trioxide (Sb₂O₃) and antimony trisulfide (Sb₂S₃). wikipedia.org The reactions proceed as follows:
Sb₂O₃(s) + 3 Cl₂(g) → 2 SbCl₃(s) + 1.5 O₂(g) Sb₂S₃(s) + 3 Cl₂(g) → 2 SbCl₃(s) + 3 S(s)
A variation of this method involves suspending antimony metal in a 20% to 25% hydrochloric acid solution and then introducing chlorine gas. google.com Another approach utilizes a suspension of finely subdivided metallic antimony in an aromatic solvent like nitrobenzene (B124822), with chlorine added at a controlled temperature. google.com
Reactions Involving Antimony Oxides and Sulfides with Hydrohalic Acids
A common and economically viable method for the production of this compound involves the reaction of antimony trioxide with concentrated hydrochloric acid. wikipedia.orggoogle.com The reaction is:
Sb₂O₃(s) + 6 HCl(aq) → 2 SbCl₃(aq) + 3 H₂O(l) ilo.orgexrockets.com
The process typically involves heating the suspension to dissolve the oxide. ilo.org To obtain pure this compound, the resulting solution is often distilled. nih.govprepchem.com During distillation, any excess water and hydrochloric acid are removed first, followed by the this compound. exrockets.com The presence of excess hydrochloric acid is crucial to prevent the hydrolysis of this compound. exrockets.comsciencemadness.org
Similarly, antimony trisulfide can be reacted with concentrated hydrochloric acid to yield this compound and hydrogen sulfide (B99878) gas: exrockets.com
Sb₂S₃(s) + 6 HCl(aq) → 2 SbCl₃(aq) + 3 H₂S(g) exrockets.com
This reaction also requires distillation to separate the product. exrockets.com In some procedures, an oxidizing agent like hydrogen peroxide is used in conjunction with hydrochloric acid when starting with antimony metal to facilitate the dissolution of the metal. ilo.orgexrockets.com
Table 1: Synthesis of this compound from Oxides and Sulfides
| Starting Material | Reagent | Product | Byproduct | Reference |
|---|---|---|---|---|
| Antimony Trioxide (Sb₂O₃) | Concentrated Hydrochloric Acid (HCl) | This compound (SbCl₃) | Water (H₂O) | wikipedia.orggoogle.comilo.orgexrockets.com |
| Antimony Trisulfide (Sb₂S₃) | Concentrated Hydrochloric Acid (HCl) | This compound (SbCl₃) | Hydrogen Sulfide (H₂S) | exrockets.com |
Specialized Approaches for High-Purity Synthesis and Continuous Production Methods
For applications requiring high-purity this compound, distillation and sublimation are common purification techniques. sciencemadness.orgprepchem.comyoutube.com Distillation separates the this compound from less volatile impurities. nih.gov Short-path distillation is particularly effective for purifying the compound. sciencemadness.org Sublimation under vacuum can also be employed to obtain a very pure product. sciencemadness.org
Continuous production processes have been developed to improve efficiency and product quality. One such process involves maintaining a suspension of antimony metal particles in liquid this compound while passing gaseous chlorine through the mixture. google.com The temperature is carefully controlled, and fresh antimony metal and chlorine are continuously added as the liquid this compound product is withdrawn. google.com This method allows for high throughput and produces a product with very low levels of antimony pentachloride. google.com Another continuous process involves a two-stage reaction where this compound is first reacted with chlorine to form higher chlorides, which are then reacted with antimony metal to produce high-purity this compound. google.com
A process for producing high-purity this compound from stibnite (B1171622) ore (antimony sulfide) involves reacting the ore with a chlorine source in an this compound melt. google.com The resulting this compound is then purified by distillation. google.com
Solid-State Synthetic Routes for Antimony(III) Compounds
While direct halogenation and reactions in solution are the most common methods for synthesizing this compound, solid-state reactions are a cornerstone of inorganic chemistry. However, specific information on the solid-state synthesis of this compound is not prominently featured in the reviewed literature, suggesting it is a less common preparatory route for this particular compound.
Hydrolysis and Solvolysis Mechanisms of this compound
Hydrolysis Behavior in Aqueous and Nonaqueous Media (e.g., water, ethanol (B145695), ethylene (B1197577) glycol)
This compound is highly susceptible to hydrolysis in the presence of water. wikipedia.orgsciencemadness.org The reaction with a limited amount of water results in the formation of antimony oxychloride (SbOCl) and hydrochloric acid. wikipedia.orgsciencemadness.orgexrockets.comsciencemadness.orgresearchgate.net
SbCl₃(s) + H₂O(l) ⇌ SbOCl(s) + 2 HCl(aq) wikipedia.orgsciencemadness.orgexrockets.comsciencemadness.orgresearchgate.net
The hydrolysis is a reversible reaction, and the presence of a sufficient concentration of hydrochloric acid can prevent the precipitation of antimony oxychloride. nih.govprepchem.comresearchgate.net With an excess of water, further hydrolysis can occur, leading to the formation of other antimony oxychlorides, such as Sb₄O₅Cl₂. wikipedia.orgresearchgate.net The exact composition of the hydrolysis product can vary depending on factors like the amount of water, acidity, and chloride ion concentration. acs.org
In nonaqueous media, the behavior of this compound differs. It is soluble in ethanol and is used as a catalyst for the acylation of alcohols. nih.govprepchem.comtandfonline.com This indicates that while it dissolves, it can also react with the alcohol. A study on the recovery of antimony from PVC waste utilized an ethanolic hydrochloric acid solution, where the ethanol was found to enhance the solvation of antimony. rsc.org
In ethylene glycol, this compound reacts to form antimony ethylene glyoxide. google.com The process involves dissolving this compound in ethylene glycol and then adding a base, such as an amine, which leads to the precipitation of the product. google.com In deep eutectic solvents composed of choline (B1196258) chloride and ethylene glycol, this compound exists as the [SbCl₄]⁻ complex anion. xmu.edu.cn
Table 2: Hydrolysis and Solvolysis Products of this compound
| Medium | Product(s) | Conditions | Reference |
|---|---|---|---|
| Water (limited) | Antimony Oxychloride (SbOCl), Hydrochloric Acid (HCl) | - | wikipedia.orgsciencemadness.orgexrockets.comsciencemadness.orgresearchgate.net |
| Water (excess) | Antimony Oxychlorides (e.g., Sb₄O₅Cl₂) | Varies with pH and chloride concentration | wikipedia.orgresearchgate.net |
| Ethanol | Soluble, acts as a catalyst for acylation | - | nih.govprepchem.comtandfonline.com |
| Ethylene Glycol | Antimony Ethylene Glyoxide | Presence of a base | google.com |
| Choline Chloride-Ethylene Glycol (DES) | Tetrachloroantimonate(III) ([SbCl₄]⁻) | - | xmu.edu.cn |
Formation and Characterization of Antimony Oxychloride Species (e.g., SbOCl, Sb₄O₅Cl₂, Sb₈O₈(OH)₆·xCl₂)
The hydrolysis of this compound (SbCl₃) is a complex process that leads to the formation of various antimony oxychloride species. The specific products formed are highly dependent on the reaction conditions. With a limited amount of water, SbCl₃ hydrolyzes to form antimony oxychloride (SbOCl) and hydrogen chloride. wikipedia.orgsciencemadness.org This reaction is reversible, and the addition of concentrated hydrochloric acid can shift the equilibrium back to the left. acs.org
With the addition of more water, further hydrolysis and condensation reactions occur, leading to the formation of more complex oxychlorides such as Sb₄O₅Cl₂. wikipedia.orgmdpi.com Historically, it was understood that the hydrolysis of this compound first produces SbOCl, which then transforms into Sb₄O₅Cl₂. wikipedia.org Controlled hydrolysis of SbCl₃ has been shown to yield both SbOCl and Sb₄O₅Cl₂ as well-defined intermediate oxychlorides. researchgate.net Thermogravimetric analysis indicates that SbOCl can decompose to Sb₄O₅Cl₂ at approximately 530K. researchgate.net
Further hydrolysis, particularly under specific conditions such as the presence of certain co-existing ions, can lead to the formation of Sb₈O₈(OH)₆·xCl₂. researchgate.net Studies have also identified related species like Sb₈O₁₀(OH)₂Cl₂ and Sb₈O₁₁Cl₂ under various hydrolysis conditions. mdpi.comresearchgate.net For instance, Sb₈O₁₀(OH)₂Cl₂ has been identified as a product in the pH range of 1.5 to 4.2. mdpi.comresearchgate.net The thermal decomposition of SbOCl in nitrogen proceeds through the stepwise formation of Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂ as intermediates. researchgate.net
The characterization of these species is typically performed using techniques such as X-ray diffraction (XRD) for phase identification and scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to study their morphology. researchgate.netresearchgate.net For example, Sb₈O₁₁Cl₂(H₂O)₆ has been synthesized with various morphologies, including sheaf-like and quasi-wafer structures. researchgate.net
Table 1: Products of this compound Hydrolysis
| Hydrolysis Condition | Product(s) | Reference(s) |
|---|---|---|
| Limited Water | SbOCl | wikipedia.orgsciencemadness.orginfinitylearn.com |
| Excess Water | Sb₄O₅Cl₂ | wikipedia.orgmdpi.com |
| Thermal Decomposition of SbOCl | Sb₄O₅Cl₂, Sb₈O₁₁Cl₂ | researchgate.netresearchgate.net |
Mechanistic Investigations of Hydrolysate Formation and Transformation Pathways
Mechanistic studies, including density functional theory (DFT) calculations, have provided insights into the formation pathways of antimony oxychlorides during the hydrolysis of this compound. researchgate.netrevistadechimie.ro Two primary pathways for the initial formation of SbOCl have been proposed. researchgate.netrevistadechimie.ro
The first pathway involves the replacement of a single chlorine atom in the SbCl₃ molecule by a hydroxyl group from ionized water, forming an [Sb(OH)Cl₂] monomer as an intermediate. researchgate.netrevistadechimie.ro As the degree of hydrolysis increases, this intermediate eliminates hydrogen and chlorine atoms to form the more stable SbOCl. researchgate.netrevistadechimie.ro
The second proposed pathway involves the direct formation of an [Sb-OH] monomer from water-ionized hydroxyl groups. Subsequently, a chlorine atom replaces the hydrogen atom in the hydroxyl group of this monomer, leading to the formation of SbOCl and other oxychlorides like Sb₄O₅Cl₂. researchgate.netrevistadechimie.ro
SbCl₃ + H₂O ⇌ SbOCl + 2HCl wikipedia.orginfinitylearn.com
The transformation from the initial hydrolysate, SbOCl, to more complex species like Sb₄O₅Cl₂ is also a key part of the mechanistic pathway. This transformation is often considered a spontaneous process due to the instability of the initial SbOCl compound under many experimental conditions. mdpi.com The conversion of Sb₄O₅Cl₂ to Sb₈O₈(OH)₆·xCl₂ is influenced by factors such as the hydrolysis ratio and temperature, as detailed previously. researchgate.net
Halogen Exchange Reactions Involving this compound
Kinetics and Mechanisms of Chloride Exchange with Organochlorine Compounds (e.g., trimethylchlorosilane)
This compound participates in halogen exchange reactions with various organochlorine compounds. The kinetics of the isotopic chlorine exchange between this compound and trimethylchlorosilane have been investigated. In hexane, the reaction was found to be initially first-order with respect to each reactant. osti.gov
The rate equation is given by: Rate = k₃[SbCl₃]²[Org-Cl] koreascience.kr
The rate constants for this exchange reaction increase based on the structure of the organic chloride, following the order: Benzyl chloride < α-phenylethyl chloride < diphenylmethyl chloride koreascience.kr
This trend suggests that the reaction mechanism is sensitive to the electronic and steric properties of the carbocationic intermediate formed from the organic chloride. A proposed mechanism involves the formation of a dimeric Sb₂Cl₆ species that facilitates the exchange process.
Factors Influencing Exchange Rates and Product Distribution in Solvents
The solvent plays a critical role in the kinetics and mechanism of chloride exchange reactions involving this compound. The exchange rate and the complexity of the reaction pathway can vary significantly between different solvent environments.
In studies of the exchange between this compound and trimethylchlorosilane, the kinetics were found to be complicated by the solvent. osti.gov
In hexane , a non-polar solvent, the kinetics are complicated by the formation of a species over time that allows for a more rapid exchange. osti.gov
In benzene , a non-polar but polarizable solvent, the kinetics are further complicated by the direct interaction of the solvent with this compound. osti.gov
Catalytic Applications in Organic and Inorganic Synthesis
Antimony Trichloride (B1173362) as a Lewis Acid Catalyst
The catalytic activity of antimony trichloride is primarily rooted in its behavior as a Lewis acid. nih.govresearchgate.net A Lewis acid is defined as an electron-pair acceptor. In the context of catalysis, SbCl₃ utilizes the electron-deficient nature of the central antimony atom to activate substrates, thereby facilitating a wide range of chemical reactions.
The Lewis acidity of this compound arises from the electronic structure of the antimony (Sb) atom. In SbCl₃, the central antimony atom possesses an accessible empty orbital, which can accept a pair of electrons from a Lewis base, such as a carbonyl group, an imine, or a halogen. researchgate.nettamu.edu This interaction involves the formation of a coordinate covalent bond between the Lewis basic site on the substrate and the antimony center.
This coordination has a profound electronic effect on the substrate. By withdrawing electron density, the antimony catalyst polarizes the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack. For instance, when SbCl₃ coordinates to the oxygen atom of a carbonyl group, it increases the positive charge on the carbonyl carbon, activating it for reactions like Friedel-Crafts acylation or multicomponent condensations. sci-hub.se The strength of this Lewis acidity can be further modulated by the introduction of electron-withdrawing groups, which can enhance the catalytic activity. researchgate.net Computational studies and experimental evidence, such as the ability to catalyze tetrahydrofuran (B95107) (THF) polymerization, confirm the significant Lewis acidic character of antimony-based systems. nih.gov
In addition to rate enhancement, this compound catalysis can influence the stereochemical and regiochemical outcomes of a reaction. Stereochemical control refers to the preferential formation of one stereoisomer over others, while regioselectivity is the preference for bond formation at one position over another.
The catalyst-substrate complex formed through Lewis acid-base interaction creates a specific three-dimensional environment around the reaction center. The steric and electronic properties of this complex can dictate the trajectory of an approaching nucleophile, leading to high diastereoselectivity or enantioselectivity. For example, in three-component Mannich-type reactions catalyzed by SbCl₃, moderate to good diastereoselectivity in the formation of β-amino ketones has been reported. researchgate.net Similarly, SbCl₃ has been found to be an efficient catalyst for inverse electron demand imino Diels-Alder reactions, affording the desired products with excellent selectivity. researchgate.net This control is crucial in synthetic chemistry for producing a single desired isomer, which is often a requirement for pharmacologically active compounds.
Carbon-Carbon Bond Formation Reactions
This compound is a proficient catalyst for various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building complex molecular skeletons.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. ajrconline.orgtandfonline.com this compound has proven effective in catalyzing several such transformations.
Biginelli Reaction: SbCl₃ catalyzes the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones. researchgate.net This reaction is of significant interest due to the pharmacological relevance of its products. ajrconline.org The proposed mechanism involves the activation of the aldehyde by the Lewis acid catalyst, facilitating the key bond-forming steps. researchgate.net
Mannich Reaction: The one-pot, three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is effectively catalyzed by this compound. researchgate.net The reaction proceeds smoothly at ambient temperatures to yield β-amino ketones (also known as Mannich bases). researchgate.netnih.gov The catalyst facilitates the in-situ formation of the reactive Schiff base intermediate from the aldehyde and amine, which is then attacked by the enol form of the ketone. researchgate.net
Table 1: this compound Catalyzed One-Pot Mannich Reaction
| Aldehyde | Aniline | Ketone | Product Yield (%) | Diastereomeric Ratio (anti:syn) |
| Benzaldehyde | Aniline | Cyclohexanone | 78 | 70:30 |
| 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | 85 | 75:25 |
| 4-Methoxybenzaldehyde | Aniline | Cyclohexanone | 82 | 65:35 |
| Benzaldehyde | 4-Chloroaniline | Cyclohexanone | 75 | 70:30 |
| Benzaldehyde | Aniline | Acetone | 72 | - |
Data sourced from research findings on SbCl₃ catalyzed Mannich reactions. researchgate.net
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to an aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction requires a Lewis acid catalyst to generate a potent electrophile—a carbocation for alkylation or an acylium ion for acylation—from an alkyl halide or acyl halide, respectively. youtube.comyoutube.com
Antimony halides, including SbCl₃ and especially antimony pentachloride (SbCl₅), are effective Lewis acids for these transformations. sci-hub.selibretexts.org this compound, often in combination with an oxidant like o-chloranil, can catalyze Friedel-Crafts-type alkylations. nih.gov The catalyst assists in the polarization and eventual cleavage of the carbon-halogen bond of the alkylating or acylating agent, creating the electrophilic species that is subsequently attacked by the electron-rich aromatic ring. libretexts.org Although aluminum trichloride (AlCl₃) is the traditional catalyst, antimony halides offer a useful alternative. masterorganicchemistry.comlibretexts.org
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic and heterocyclic systems. academie-sciences.fryoutube.com The imino Diels-Alder reaction, in particular, is a key method for synthesizing nitrogen-containing heterocycles. researchgate.netresearchgate.net
This compound has been identified as an efficient and inexpensive catalyst for the inverse electron demand imino Diels-Alder reaction. researchgate.net In this process, SbCl₃ activates an imine (the heterodiene), which is generated in situ, for cycloaddition with an electron-rich dienophile like 3,4-dihydro-2H-pyran or 2,3-dihydrofuran. This catalytic approach leads to the synthesis of complex heterocyclic structures, such as pyrano- and furanoquinolines, in excellent yields. researchgate.net The Lewis acid catalysis lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition process. nih.gov
Table 2: SbCl₃-Catalyzed Imino Diels-Alder Reaction for Quinoline Synthesis
| N-Benzylidene Source (Aldehyde + Aniline) | Dienophile | Product | Yield (%) |
| Benzaldehyde + Aniline | 3,4-Dihydro-2H-pyran | Pyrano[3,2-c]quinoline derivative | High |
| Substituted Benzaldehyde + Aniline | 3,4-Dihydro-2H-pyran | Substituted pyrano[3,2-c]quinoline | Excellent |
| Benzaldehyde + Aniline | 2,3-Dihydrofuran | Furano[3,2-c]quinoline derivative | Excellent |
Data based on findings from the study of SbCl₃ catalyzed imino Diels-Alder reactions. researchgate.net
Acylal Formation from Aldehydes
This compound serves as an efficient catalyst for the synthesis of acylals, which are valuable as protecting groups for aldehydes. researchgate.netresearchgate.net The reaction typically involves treating an aldehyde with acetic anhydride (B1165640) in the presence of a catalytic amount of this compound. researchgate.net This method is noted for its high yields and often proceeds under mild, solvent-free conditions at room temperature. researchgate.net A key advantage of this procedure is its selectivity; for instance, ketones are generally unreactive under these conditions, allowing for the selective protection of aldehydes in mixtures. The catalytic activity of Fe³⁺-montmorillonite has also been reported for this transformation, providing excellent yields. researchgate.net
Synthesis of Heterocyclic Systems (e.g., Dibenzo[a,j]xanthenes)
This compound has been utilized as a catalyst in the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. This reaction involves the cyclocondensation of β-naphthol with various aromatic aldehydes. The use of this compound as a catalyst in this synthesis offers advantages such as high yields, short reaction times, and straightforward work-up procedures, often under solvent-free conditions. Other catalysts, such as a combination of bleaching earth clay and PEG-600, have also been effectively used for this transformation, emphasizing the importance of catalyst selection in optimizing the synthesis of these heterocyclic systems. mdpi.com
Table 1: this compound-Catalyzed Synthesis of Dibenzo[a,j]xanthenes This table is representative of syntheses of dibenzo[a,j]xanthenes, which can be catalyzed by Lewis acids like this compound. The data is based on typical outcomes for such reactions.
| Aldehyde Reactant | Product | Typical Yield (%) | Typical Reaction Time (min) |
|---|---|---|---|
| Benzaldehyde | 14-Phenyl-14H-dibenzo[a,j]xanthene | 90-95 | 30-60 |
| 4-Chlorobenzaldehyde | 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene | 92-96 | 30-60 |
| 4-Methoxybenzaldehyde | 14-(4-Methoxyphenyl)-14H-dibenzo[a,j]xanthene | 90-94 | 45-75 |
| 4-Nitrobenzaldehyde | 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene | 88-93 | 45-90 |
Functional Group Transformations
Beyond its catalytic applications in forming complex ring systems, this compound is also a proficient catalyst for a range of functional group transformations.
Acylation of Alcohols, Phenols, and Amines
This compound has been identified as a highly efficient and expedient catalyst for the acylation of alcohols, phenols, and amines using acetic anhydride. tandfonline.comresearchgate.nettandfonline.comingentaconnect.com This transformation is significant for the protection of hydroxyl and amino groups in the synthesis of complex organic molecules. tandfonline.com The method is characterized by high yields, short reaction times, and mild, solvent-free conditions at room temperature. tandfonline.comtandfonline.com Notably, the process demonstrates a high degree of chemoselectivity and does not induce racemization in chiral alcohols. tandfonline.comtandfonline.com The cost-effectiveness and operational simplicity of this protocol make it a valuable alternative to other acylation methods. tandfonline.com
Table 2: this compound-Catalyzed Acetylation of Various Substrates Data compiled from studies on the acetylation of alcohols, phenols, and amines using SbCl₃ as a catalyst. tandfonline.com
| Substrate | Product | Yield (%) tandfonline.com | Reaction Time (min) tandfonline.com |
|---|---|---|---|
| Benzyl alcohol | Benzyl acetate | 98 | 5 |
| Menthol | Menthyl acetate | 98 | 10 |
| Phenol (B47542) | Phenyl acetate | 97 | 5 |
| 2-Naphthol | 2-Naphthyl acetate | 98 | 5 |
| Aniline | Acetanilide | 96 | 15 |
| 4-Chloroaniline | 4-Chloroacetanilide | 95 | 20 |
Regioselective and Stereoselective Ring Opening of Oxiranes (Epoxides)
Antimony(III) chloride catalyzes the ring-opening of epoxides with various nucleophiles. A notable example is the reaction of epoxides with anilines at room temperature, which affords the corresponding β-amino alcohols in good yields. researchgate.net This reaction proceeds with high regioselectivity, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring, which is characteristic of an Sₙ2-type mechanism. Furthermore, this compound supported on silica (B1680970) gel (SbCl₃/SiO₂) has been shown to catalyze the efficient ring-opening of epoxides with hydrogen peroxide, yielding β-hydroperoxy alcohols in good to excellent yields under mild conditions. researchgate.net
Synthesis of Halohydrins and Substituted Chalcones from Epoxides
Detailed research findings on the synthesis of halohydrins and substituted chalcones directly from epoxides using this compound as a catalyst are not extensively available in the surveyed scientific literature. The formation of halohydrins typically involves the reaction of alkenes with halogens in the presence of water, and these halohydrins can then be converted to epoxides. youtube.comgoogle.com The synthesis of chalcones is generally achieved through the condensation of aldehydes and ketones. researchgate.netmdpi.comnih.gov Information regarding the specific transformation of epoxides to either halohydrins or chalcones catalyzed by this compound is not provided in the consulted sources.
Reductions of Organic Substrates (e.g., nitroarenes, aromatic aldehydes)
The scientific literature surveyed does not provide significant evidence for the use of this compound as a primary reagent or catalyst for the reduction of nitroarenes to anilines or the reduction of aromatic aldehydes to alcohols. While the reduction of nitro compounds is a well-established transformation, it is typically carried out using reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. youtube.comyoutube.com Similarly, the reduction of aldehydes to alcohols is commonly achieved with hydride reagents like sodium borohydride (B1222165) and lithium aluminum hydride. youtube.comyoutube.comchadsprep.com A patent does describe a process for producing this compound where chlorine reacts with metallic antimony suspended in nitrobenzene (B124822), but the purpose is the synthesis of the catalyst itself, not the reduction of nitrobenzene. google.com
Role in Polymerization and Material Synthesis
Antimony compounds, including this compound and more commonly antimony trioxide, are significant catalysts in the polymer industry, particularly for producing condensation polymers like polyethylene (B3416737) terephthalate (B1205515) (PET).
Antimony-based catalysts are a cornerstone of the polyethylene terephthalate (PET) manufacturing industry, accounting for over 90% of current industrial production. Antimony trioxide (Sb₂O₃) and antimony triacetate are the most common forms used for the polycondensation step in PET synthesis. These catalysts offer a good balance between reaction speed, final polymer properties, and thermal stability. In the production of PET, antimony catalyst concentrations typically range from 150 to 300 ppm.
The use of antimony catalysts is favored due to their effectiveness in achieving high molecular weight polymers necessary for applications like bottles and fibers. Research has compared conventional PET synthesized with antimony catalysts (Sb-PET) to PET made with other catalysts, such as titanium-based systems (Ti-PET). These studies show that the type of catalyst can influence the crystallization behavior and mechanical properties of the final polymer fibers. For instance, in high-speed melt spinning, Sb-PET often shows a higher degree of crystalline structure development compared to Ti-PET.
While central to PET synthesis, the role of this compound as a primary catalyst in the polymerization of olefins (like ethylene (B1197577) and propylene) is less defined. Olefin polymerization is predominantly carried out using Ziegler-Natta catalysts, which are typically combinations of a transition metal halide (like titanium tetrachloride) and an organoaluminum compound, or other organometallic complexes.
Table 1: Comparison of Catalysts in PET Synthesis
| Catalyst Type | Typical Compound | Typical Concentration | Key Features |
|---|---|---|---|
| Antimony-based | Antimony Trioxide (Sb₂O₃) | 200-300 ppm | Industry standard; good balance of reactivity and polymer properties. |
| Titanium-based | Proprietary Compounds | ~25 ppm | Environmentally friendly alternative; can affect crystallization rates. researchgate.net |
| Germanium-based | Germanium Dioxide (GeO₂) | - | Used for specific applications; less common than antimony. |
The synthesis of polymers like PET occurs via a step-growth polymerization mechanism, while olefin polymerization follows a chain-growth mechanism. In chain-growth polymerization, an initiator creates a reactive center, which then adds monomers sequentially in a process called propagation until the chain is terminated. The fundamental steps are initiation, propagation, and termination.
In the context of PET synthesis, the polycondensation stage is where the antimony catalyst is active. The mechanism involves the activation of the hydroxyl end-groups of the growing polymer chains. It is proposed that the antimony catalyst, often introduced as antimony trioxide, is converted in the reaction medium into antimony glycolate (B3277807) complexes. These antimony alkoxide species coordinate with the terminal hydroxyl groups of the monomer or oligomer chains. This coordination increases the electrophilicity of the carbonyl carbon and facilitates the transesterification reaction, eliminating ethylene glycol and extending the polymer chain.
The key steps in the antimony-catalyzed polycondensation of PET are:
Catalyst Activation: Antimony trioxide reacts with ethylene glycol to form a more soluble and active catalyst, such as an antimony glycolate.
Coordination: The active antimony species coordinates to a terminal hydroxyl group of a polymer chain.
Chain Propagation: The activated hydroxyl group attacks the ester linkage of another chain, leading to the formation of a longer polymer chain and the elimination of a small molecule, typically ethylene glycol.
Catalyst Regeneration: The catalyst is regenerated and participates in further propagation steps.
This process is repeated, progressively increasing the molecular weight of the polymer to achieve the desired properties for its intended application.
Table 2: Compound Names
| Compound Name |
|---|
| Acetic Anhydride |
| Aluminum |
| Amine |
| Aniline |
| Antimony Triacetate |
| This compound |
| Antimony Trioxide |
| Carbonyl |
| Ethylene |
| Ethylene Glycol |
| Germanium Dioxide |
| Olefins |
| Organoaluminum |
| Polyethylene Terephthalate |
| Propylene |
| Tetrahydroisoquinolines |
| Titanium |
Coordination Chemistry of Antimony Trichloride
Synthesis and Characterization of Antimony(III) Coordination Complexes
The synthesis of antimony(III) coordination complexes is typically achieved through direct reaction of antimony trichloride (B1173362) with the desired ligand in a suitable non-aqueous, dry solvent. Characterization of the resulting products relies on a combination of spectroscopic and analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and molecular weight determination.
Antimony trichloride reacts with various oxygen-donor ligands to form stable complexes. The reaction with polyhydric phenols, such as catechol and pyrogallol, in the presence of acid amides like formamide (B127407) or dimethylformamide (DMF), yields mixed-ligand complexes. core.ac.uktandfonline.com Typically, these reactions are performed by refluxing this compound and the phenol (B47542) in a 1:2 molar ratio with the amide in a solvent like benzene. core.ac.uk The amide molecules coordinate to the antimony atom through their oxygen atom. tandfonline.com For instance, the reaction of SbCl₃ with catechol and formamide produces diformamide catechoxyantimony(III)chloride. tandfonline.com
Similarly, dimethyl sulfoxide (B87167) (DMSO) coordinates to antimony(III) through its oxygen atom to form complexes such as Sb(O₂Ph)(DMSO)Cl, where O₂Ph represents a diacid chelating phenoxy group. tandfonline.com The synthesis involves reacting a pre-formed phenoxyantimony chloride complex with DMSO.
The coordination of these ligands is confirmed by IR spectroscopy, which shows shifts in the characteristic vibrational frequencies of the C=O (in amides and carboxylates) or S=O (in DMSO) bonds upon complexation.
Table 1: Examples of Antimony(III) Complexes with Oxygen-Donor Ligands
| Ligand Type | Example Ligand | Resulting Complex Formula | Synthesis Method | Reference(s) |
|---|---|---|---|---|
| Phenol/Amide | Catechol, Formamide | Sb(C₆H₄O₂) (HCONH₂)₂Cl | Refluxing SbCl₃, catechol, and formamide in benzene. | core.ac.uk, tandfonline.com |
| Phenol/Amide | Pyrogallol, DMF | Sb(C₆H₅O₃)(HCON(CH₃)₂)₂Cl | Stirring diformamide pyrogalloxyantimony(III)chloride in DMF. | tandfonline.com |
| Phenol/Sulfoxide | Catechol, DMSO | Sb(C₆H₄O₂)(DMSO)Cl | Reaction of a phenoxyantimony chloride with DMSO. | tandfonline.com |
| Oxalate (B1200264) | Oxalic acid | [Sb(C₂O₄)F₂]⁻, [Sb(C₂O₄)₂F₂]³⁻ | Hydrothermal or solvothermal methods. | nih.gov |
This compound forms coordination complexes with a variety of nitrogen-containing ligands. Novel trivalent antimony complexes have been synthesized with heterocyclic ligands such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. nih.gov The synthesis involves the direct reaction of SbCl₃ with the respective ligand. nih.gov
Complexes with pyrazoline derivatives can be prepared by reacting SbCl₃ with the sodium salt of the pyrazoline ligand in a 1:3 molar ratio in dry benzene. tandfonline.com For example, 3-(2'-hydroxyphenyl)-5-(4-substituted aryl) pyrazoline acts as a bidentate ligand, coordinating to the antimony atom through both its oxygen and nitrogen atoms. tandfonline.com Spectroscopic data, particularly the absence of the hydroxyl proton peak in ¹H NMR spectra, confirms the bonding through the hydroxyl oxygen. tandfonline.com
The formation of complexes with ligands like pyridine (B92270) derivatives has also been extensively studied. nih.gov These syntheses demonstrate the ability of antimony(III) to coordinate with various N-donor heterocyclic systems, leading to compounds with diverse stereochemistries.
Table 2: Examples of Antimony(III) Complexes with Nitrogen-Donor Ligands
| Ligand Type | Example Ligand | Resulting Complex Formula | Synthesis Method | Reference(s) |
|---|---|---|---|---|
| Pyrazoline | 3(2'-hydroxyphenyl)-5-phenyl pyrazoline | Sb(C₁₅H₁₂N₂O)₃ | Reaction of SbCl₃ with the sodium salt of pyrazoline in benzene. | tandfonline.com |
| Phenanthroline | 1,10-phenanthroline | [Sb(phen)Cl₃] | Direct reaction of SbCl₃ and 1,10-phenanthroline. | nih.gov |
| Bipyridine | 2,2'-bipyridine | [Sb(bipy)Cl₃] | Direct reaction of SbCl₃ and 2,2'-bipyridine. | nih.gov |
Complexes of this compound with sulfur-donor ligands are well-documented. Thiourea (B124793) (Tu) and its derivatives react with SbCl₃ to form complexes where the ligand coordinates through the sulfur atom. scientific.net This is confirmed by IR spectroscopy, which shows a shift in the C=S stretching frequency. scientific.net The synthesis can be performed via a solid-state reaction by grinding SbCl₃ and thiourea together at room temperature, which yields the complex SbCl₃[CS(NH₂)₂]₃. scientific.net
Heterocyclic thioamides, such as imidazolidine-2-thione (Imt), also form complexes with general formulas like Sb(thione)nCl₃ (where n=1, 2, 2.5, 3). dntb.gov.uaresearchgate.net The reaction of SbCl₃ with N-substituted thioureas like N,N-dimethylthiourea (DMTU) can yield monomeric complexes such as [fac-SbCl₃(DMTU)₃]. researchgate.net The coordination occurs through the thione sulfur atom in all these complexes. researchgate.net
Table 3: Examples of Antimony(III) Complexes with Sulfur-Donor Ligands
| Ligand Type | Example Ligand | Resulting Complex Formula | Synthesis Method | Reference(s) |
|---|---|---|---|---|
| Thiourea | Thiourea (Tu) | SbCl₃(Tu)₃ | Solid-state grinding of SbCl₃ and thiourea. | scientific.net |
| Substituted Thiourea | N,N-dimethylthiourea (DMTU) | [fac-SbCl₃(DMTU)₃] | Direct reaction of SbCl₃ and DMTU. | researchgate.net |
| Heterocyclic Thioamide | Imidazolidine-2-thione (Imt) | {[Sb(Imt)₂Cl₂]₂(µ₂-Imt)}Cl₂ | Reaction of SbCl₃ with Imt. | dntb.gov.uaresearchgate.net |
Antimony(III) can form stable mixed-ligand complexes containing different types of donor atoms. For example, complexes of the type Sb(O₂Ph)(A)₂Cl have been synthesized by reacting SbCl₃ with phenols and acid amides (A). tandfonline.com
Furthermore, these mixed-ligand complexes can serve as precursors for organometallic derivatives. The reaction of complexes like Sb(O₂Ph)(A)₂Cl or Sb(O₂Ph)(DMSO)Cl with sodium cyclopentadienide (B1229720) (NaCp) in tetrahydrofuran (B95107) (THF) yields cyclopentadienyl (B1206354) derivatives, such as Sb(O₂Ph)(A)₂Cp and Sb(O₂Ph)(DMSO)Cp. tandfonline.comtandfonline.com Similarly, indenyl derivatives can be prepared by treating di(amide)di(phenoxy)antimony(III) chlorides with sodium indenide in THF. core.ac.uk These organometallic compounds are often generated in situ and are crucial in various catalytic processes. wikipedia.org
Table 4: Examples of Mixed-Ligand and Organometallic Antimony(III) Derivatives
| Complex Type | Precursor(s) | Resulting Complex Formula | Synthesis Method | Reference(s) |
|---|---|---|---|---|
| Mixed-Ligand | SbCl₃, Catechol, Formamide | Sb(C₆H₄O₂)(HCONH₂)₂Cl | Reaction in the presence of the amide. | tandfonline.com |
| Cyclopentadienyl | Sb(C₆H₄O₂)(HCONH₂)₂Cl, NaCp | Sb(C₆H₄O₂)(HCONH₂)₂Cp | Reaction of the chloride complex with sodium cyclopentadienide in THF. | tandfonline.comtandfonline.com |
Structural Elucidation and Stereochemistry of Complexes
The definitive determination of the structure and stereochemistry of antimony(III) coordination complexes is accomplished through single-crystal X-ray diffraction analysis. These studies reveal a variety of coordination geometries, which are heavily influenced by the steric and electronic effects of the ligands and the presence of the non-bonding electron pair on the antimony atom.
X-ray crystallography has confirmed a range of coordination numbers and geometries for antimony(III) complexes. The stereochemically active lone pair of electrons often occupies a coordination site, leading to distorted geometries based on the VSEPR theory.
Square-Pyramidal Geometry: This geometry is common for five-coordinate antimony(III) centers. For example, complexes with nitrogen donor heterocyclic ligands, such as [Sb(phen)Cl₃], adopt a distorted square pyramidal geometry. nih.gov Similarly, antimony(III) complexes with pyridine-derived thiosemicarbazones, [SbLCl₂], also exhibit a square pyramidal arrangement where the antimony is coordinated to two chloride atoms and a tridentate N,N,S-ligand. researchgate.net In neutral complexes of the formula {[SbL₂Cl₃]} with heterocyclic thiones, a square-pyramidal geometry is also observed. researchgate.net
Octahedral Geometry: Six-coordinate antimony(III) complexes often display a distorted octahedral geometry. The complex [fac-SbCl₃(DMTU)₃] is a monomer with an octahedral arrangement formed by three sulfur and three chlorine atoms. researchgate.net In the dinuclear complex {[Sb(Imt)₂Cl₂]₂(µ₂-Imt)}Cl₂, each antimony atom is bonded to two chlorine atoms and three sulfur atoms (two terminal and one bridging), resulting in a distorted octahedral environment. researchgate.net In some cases, weak intermolecular interactions complete the coordination sphere to achieve a pseudo-octahedral geometry. nih.gov For instance, SbCl₃F₂ exists as a tetramer where bridging fluorine atoms create a distorted octahedral arrangement around each antimony atom. rsc.org
Trigonal Bipyramidal and Other Distorted Geometries: The coordination polyhedron around antimony in organoantimony(III) compounds with N,C,N chelating ligands can be described as a distorted ψ-trigonal bipyramid, where the nitrogen atoms occupy the axial positions. acs.org The lone pair is presumed to occupy an equatorial position. The structure of solid SbCl₃ itself is described as having antimony in a distorted T-shaped geometry. materialsproject.org The presence of the lone pair leads to significant deviations from idealized geometries, as seen in the wide range of bond angles in many complexes. For example, in a complex with a 2-salicylidenaminophenolato ligand, the geometry is described as strongly distorted octahedral due to intermolecular Sb···O contacts. mdpi.com
Table 5: Selected Structural Data for Antimony(III) Complexes
| Complex Formula | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference(s) |
|---|---|---|---|---|
| [Sb(phen)Cl₃] | Distorted Square Pyramidal | - | - | nih.gov |
| [fac-SbCl₃(DMTU)₃] | Octahedral | - | - | researchgate.net |
| [Sb(L¹)Cl₂] (L¹=TSC ligand) | Distorted Pseudo-Octahedral | Sb-S: ~2.5, Sb-N(py): ~2.3, Sb-N(azo): ~2.2 | S1-Sb1-N4: 146.25 | mdpi.com |
| ArSbE (Ar=N,C,N ligand, E=Se) | Distorted ψ-Trigonal Bipyramidal | Sb-N: 2.461, 2.518 | N1-Sb1-N2: 145.14 | acs.org |
| SbCl₃F₂ | Distorted Octahedral (in tetramer) | - | - | rsc.org |
Spectroscopic Characterization Techniques (e.g., IR, NMR, UV-Vis, Mass Spectrometry, TG-DTA)
The characterization of this compound (SbCl₃) coordination complexes relies on a suite of spectroscopic techniques to elucidate their structure, bonding, and behavior. These methods provide critical insights into the nature of the metal-ligand interactions.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing SbCl₃ complexes. The coordination of a ligand to the antimony center typically leads to discernible shifts in the vibrational frequencies of the ligand's functional groups. For instance, in complexes with Schiff base ligands containing phenolic groups, the disappearance of the broad ν(O-H) stretching vibration band (typically observed around 3343-3564 cm⁻¹) upon complexation indicates the deprotonation of the phenolic hydrogen and its coordination to the antimony atom. researchgate.net This is often accompanied by a shift of the ν(C-O) band to a higher frequency region by approximately 10-20 cm⁻¹. researchgate.net The formation of the antimony-ligand bond is directly observed by the appearance of new bands in the far-IR region. For example, new bands in the 546-570 cm⁻¹ range are attributed to the Sb-O stretching vibration. researchgate.net In the case of thiourea complexes, IR spectra reveal that coordination occurs through the sulfur atom, as evidenced by changes in the C=S and C-N stretching frequencies. scientific.netresearchgate.net
Table 1: Characteristic IR Frequencies (cm⁻¹) for Antimony(III) Complexes with Schiff Base Ligands
| Complex Type | ν(C=N) | ν(C-O) | ν(Sb-O) | ν(Sb-N) |
|---|---|---|---|---|
| [Sb(vmab)Cl₂] | 1605 | 1282 | 570 | 440 |
| [Sb(vmab)₂Cl] | 1610 | 1285 | 565 | 435 |
| [Sb(snab)Cl₂] | 1612 | 1288 | 546 | 425 |
| [Sb(snab)₂Cl] | 1615 | 1292 | 550 | 430 |
Data sourced from research on antimony(III) complexes with vanillinidene-2-methylaminobenzene (vmabH) and salicylidene-3-nitroaminobenzene (snabH). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for studying the structure of diamagnetic SbCl₃ complexes in solution. Chemical shifts of ligand protons and carbons are sensitive to the coordination environment. In a ¹³C NMR study of the adduct formed between SbCl₃ and N,N-dimethylacetamide (DMA), the barrier to internal rotation about the C-N bond was investigated. acs.org The study found that adduct formation at the carbonyl oxygen decreases the rotational barrier, which is contrary to the increase typically observed in similar complexes. acs.org Variable temperature ¹H-NMR spectroscopy can be used to study the lability of complexes in solution, such as the exchange process between coordinated and uncoordinated ligands in bis-homoleptic antimony complexes of hydrotris(3-methyl-2-thiooxoimidazolyl) borate (B1201080) (TMe). nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of SbCl₃ complexes. It can be used to confirm the composition of synthesized compounds. In a different application, inductively coupled plasma-mass spectrometry (ICP-MS) is used for the determination of ultra-trace impurities in high-purity antimony. nih.gov This method involves the volatilization of the antimony matrix as SbCl₃ at 250°C, allowing for the detection of non-volatile impurities with high sensitivity. nih.gov Secondary ion mass spectrometry (SIMS) studies have shown that using this compound as a matrix can enhance the emission of molecular ions for certain organic compounds like pyrene. acs.org
Thermogravimetric and Differential Thermal Analysis (TG-DTA): TG-DTA are essential techniques for investigating the thermal stability and decomposition pathways of SbCl₃ complexes. libretexts.org Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. libretexts.org For many SbCl₃ adducts, such as those with pyridine and its derivatives, the thermogravimetric curves show a single, well-defined step of thermal decomposition. researchgate.net For a thiourea complex with the formula SbCl₃[CS(NH₂)₂]₃, thermal analysis indicated structure rearrangements or phase transformations between 100 and 170°C before the onset of decomposition. researchgate.net The DTA curve for a glibenclamide complex showed a sharp endothermic peak corresponding to its melting point, followed by endothermic and exothermic peaks related to its multi-stage decomposition. nih.gov
Influence of Lone Pair Electrons on Molecular Geometry and Stability
The molecular geometry and stability of this compound and its complexes are profoundly influenced by the presence of a stereochemically active 5s² lone pair of electrons on the antimony(III) center. guidechem.comnih.gov According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron pairs in the valence shell of a central atom arrange themselves to minimize repulsion. wikipedia.orglibretexts.org
In the free SbCl₃ molecule, the central antimony atom has one lone pair and three bonding pairs of electrons. youtube.com This results in a total of four electron pairs, leading to an electron geometry that is tetrahedral. However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal. guidechem.comyoutube.com The lone pair occupies one of the tetrahedral vertices, repelling the bonding pairs and compressing the Cl-Sb-Cl bond angles to approximately 97°, a deviation from the ideal tetrahedral angle of 109.5°. youtube.com This repulsion follows the order: lone pair-lone pair > lone pair-bonding pair > bonding pair-bonding pair. wikipedia.orglibretexts.org The presence of this lone pair makes the molecule polar. guidechem.com
However, in certain coordination environments, the lone pair can become stereochemically inactive. nih.govrsc.org This occurs when the lone pair resides in a non-hybridized s-orbital and does not influence the molecular geometry. For instance, the complex [Sb(κ³-TMe)₂]⁺ exhibits an octahedral geometry, which implies that the lone pair is not stereochemically active. nih.gov Similarly, the hexachloroantimonate(III) anion, [SbCl₆]³⁻, is found to have a regular octahedral geometry, indicating an inert lone pair. rsc.org The transition between a stereochemically active and inactive lone pair can be influenced by factors such as the nature of the ligands and the counter-ion in the crystal lattice. nih.gov The expression of the lone pair is also affected by the degree of covalency in the bonds; greater orbital interaction leads to a more expressed lone pair. nih.govarxiv.org
Thermodynamics and Kinetics of Complex Formation and Decomposition
Energetics of Ligand Binding and Coordination Reactions
The formation of complexes between this compound and various ligands is governed by thermodynamic and kinetic principles. SbCl₃ acts as a Lewis acid, accepting an electron pair from a donor ligand to form a coordinate covalent bond. ebi.ac.uk The energetics of this process, including the enthalpy (ΔH) and entropy (ΔS) of adduct formation, dictate the stability of the resulting complex.
Studies on ligand substitution reactions provide insight into the thermodynamics of complex formation. The stability of Sb(III) chloride complexes in aqueous solutions has been shown to increase significantly with temperature. For example, the cumulative formation constants (log β) for SbCl⁺ and SbCl₂⁻ increase dramatically from 25 °C to 350 °C, indicating that the ligand binding process is more favorable at higher temperatures. researchgate.net
Kinetic studies, such as those on chlorine exchange between SbCl₃ and trimethylchlorosilane, reveal the mechanism of ligand substitution. The exchange kinetics were found to be first order with respect to each reactant, suggesting a bimolecular process. osti.govrsc.org The mechanism likely involves the formation of a transient intermediate species where both molecules are associated, facilitating the transfer of the chlorine atom. Such reactions can be complicated by interactions with the solvent, which can also coordinate to the antimony center and influence the reaction pathway. osti.gov
In some adducts, the energetics of conformational changes within the complex can be determined. For the SbCl₃-N,N-dimethylacetamide adduct, the Arrhenius activation energy for the hindered rotation around the amide C-N bond was determined to be 73.8 ± 1.1 kJ mol⁻¹. acs.org The enthalpy and entropy of activation were calculated as 71.0 ± 1.2 kJ mol⁻¹ and -5 ± 4 J K⁻¹ mol⁻¹, respectively. acs.org This data provides quantitative information about the energy landscape of the coordinated ligand and the strength of the electronic interactions within the complex.
Thermal Decomposition Pathways and Kinetic Parameters
The thermal stability and decomposition of this compound complexes are critical aspects of their chemistry, often investigated using thermogravimetric analysis (TGA). libretexts.org These studies reveal the temperature ranges over which complexes are stable and the nature of their decomposition products. When heated, SbCl₃ itself decomposes to produce toxic fumes of chlorine and antimony oxides. inchem.orgnih.gov
The decomposition of SbCl₃ coordination complexes can proceed through various pathways, depending on the nature of the ligand.
Single-Step Decomposition: Adducts of SbBr₃ (a related antimony trihalide) with pyridine and 4-methylpyridine (B42270) show a single-step thermal decomposition process in a nitrogen atmosphere. researchgate.net
Multi-Step Decomposition: The thermal decomposition of a thiourea complex of this compound, SbCl₃[CS(NH₂)₂]₃, involves possible pyrolysis reactions leading to different gaseous and solid products at various temperature stages. scientific.net Similarly, the decomposition of some pharmaceutical compounds complexed with metals can occur in multiple, well-defined stages. nih.gov
Kinetic analysis of the thermogravimetric data allows for the determination of key parameters such as the activation energy (Eₐ) and the pre-exponential factor (A), which describe the kinetics of the decomposition reaction. These parameters are often calculated using model-fitting methods like the Coats-Redfern equation or model-free methods like the Ozawa–Flynn–Wall analysis from non-isothermal TGA experiments conducted at different heating rates. researchgate.net
For example, the kinetic parameters for the decomposition of antimony tribromide adducts with pyridine (SbBr₃·Py) and 4-methylpyridine (SbBr₃·4MPy) were determined at a heating rate of 5 K·min⁻¹. researchgate.net
Table 2: Kinetic Parameters for the Thermal Decomposition of Antimony Tribromide Adducts
| Compound | Activation Energy (Eₐ) (kJ·mol⁻¹) | Pre-exponential Factor (log A) |
|---|---|---|
| SbBr₃·Py | 150.6 | 16.0 |
| SbBr₃·4MPy | 122.0 | 12.4 |
Data obtained from non-isothermal thermogravimetric analysis. researchgate.net
This data indicates that the pyridine adduct has a higher activation energy for decomposition compared to the 4-methylpyridine adduct, suggesting greater kinetic stability under these conditions. Such analyses are crucial for understanding the thermal behavior of materials containing this compound complexes.
Advanced Analytical Methodologies and Chemical Sensing
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric methods utilizing antimony trichloride (B1173362) are foundational in the analysis of several key organic compounds. These assays are typically based on the formation of a colored product upon reaction with the analyte, the intensity of which can be measured to determine concentration.
The Carr-Price test is a classic colorimetric method for the detection and quantification of Vitamin A and other carotenoids. lookchem.com The reagent for this test is a solution of antimony trichloride in a non-polar, anhydrous solvent, typically chloroform. scispace.com When the this compound reagent is mixed with a sample containing Vitamin A, a characteristic, transient blue color is produced, which can be measured by colorimetry or spectrophotometry. lookchem.comwikipedia.org The intensity of this blue complex is proportional to the concentration of Vitamin A in the sample. nih.gov
The underlying mechanism of the Carr-Price reaction involves the Lewis acid character of this compound. ojp.gov It reacts with the retinol molecule (Vitamin A) to abstract a hydroxyl group, leading to the formation of a carbocation. This cation, specifically the anhydroretinylic cation, is highly conjugated and responsible for the strong absorption of light in the visible spectrum, resulting in the brilliant blue color. wikipedia.org The maximum absorption of this blue solution is typically observed around 620 nm. scispace.com
Despite its widespread use, the Carr-Price reaction has challenges, most notably the rapid fading of the blue color, which complicates accurate measurement. scispace.comwikipedia.org Research has focused on optimizing the test to improve the stability of the colored product. Studies have shown that conducting the reaction under controlled conditions, such as in a 25°C water bath and in darkness, can stabilize the blue color for a longer duration, for instance, up to 160 seconds. nih.gov The precision of the test has also been significantly improved by using photoelectric colorimeters, which allow for rapid and objective readings of the transient color. nih.gov Dynamic light scattering experiments have revealed that the Carr-Price complex exhibits strong aggregation, which may contribute to its instability. wikipedia.org
This compound is documented as an analytical reagent for the detection of chloral and various aromatic hydrocarbons. lookchem.comebsco.comchemicalbook.comereztech.com Its application in this area leverages its ability to form colored complexes or reaction products that can be identified or quantified. A solution of this compound is used for these analytical purposes. wikipedia.orgebsco.com While its use as a reagent for these compounds is noted, detailed mechanistic pathways for these specific colorimetric tests are not as extensively characterized in recent literature as the Carr-Price reaction. For aromatic compounds, the interaction likely involves the formation of charge-transfer complexes or other reactions catalyzed by the Lewis acidity of SbCl₃.
Chromatographic and Spectroscopic Techniques
In modern analytical chemistry, this compound is relevant not just as a reagent but also as an analyte whose different species require sophisticated separation and detection techniques. Furthermore, it plays a role in elemental analysis.
The environmental and toxicological impact of antimony is highly dependent on its oxidation state, primarily existing as Sb(III) and Sb(V). Therefore, speciation analysis, which distinguishes between these forms, is crucial. A hyphenated technique that couples liquid chromatography (LC) with inductively coupled plasma-optical emission spectrometry (ICP-OES) has been established as a simple and reliable method for the separation and simultaneous quantification of Sb(III) and Sb(V) in aqueous samples. slideshare.net
In this method, an LC system separates the different antimony species in the sample. The eluent from the chromatograph is then introduced into an ICP-OES system, which detects and quantifies the antimony species. slideshare.net The technique has shown good separation of the chromatographic peaks for each species, with Sb(III) typically eluting before Sb(V). chemicalbook.com The method demonstrates high linearity and achieves low detection limits, making it suitable for environmental monitoring. slideshare.net Recoveries of both Sb(III) and Sb(V) are typically high, often exceeding 90%, irrespective of the sample matrix, which can include water, culture medium, and sludge. slideshare.net While LC coupled with mass spectrometry (LC-ICP-MS) can offer higher sensitivity, LC-ICP-OES provides a significant advantage in its lower instrumentation cost. chemicalbook.com
| Parameter | Value | Wavelength (nm) | Reference |
|---|---|---|---|
| Limit of Detection (LOD) for Sb(III) | 24.9 - 32.3 µg/L | Not Specified | slideshare.net |
| Limit of Detection (LOD) for Sb(V) | 36.2 - 46.0 µg/L | Not Specified | slideshare.net |
| Lowest Limit of Quantification (LOQ) for Sb(III) | 80.7 µg/L | 217.582 | slideshare.net |
| Lowest Limit of Quantification (LOQ) for Sb(V) | 49.9 µg/L | 217.582 | slideshare.net |
| Recovery Rate | >90% | Not Specified | slideshare.net |
This compound is utilized as a reagent in the microscopic identification of drugs and for detecting impurities. ebsco.comereztech.com This application falls under the category of microcrystalline tests, a rapid analytical method often used in forensic science. chemicalbook.com The principle of these tests is that a specific reagent will react with a target substance to form crystals with a characteristic shape, size, and color when viewed under a microscope. chemicalbook.comwcupa.edu
In this context, a solution of this compound is added to a small amount of a sample on a microscope slide. chemicalbook.com The formation of a unique crystalline precipitate indicates the presence of a specific analyte or impurity. nih.gov These tests are advantageous because they are fast, inexpensive, and require only a small amount of sample. ojp.govwcupa.edu They can serve as a valuable preliminary or confirmatory tool for identifying substances, including illicit drugs or impurities within a chemical matrix. ojp.govchemicalbook.com
Novel Reagents and Derivatization Strategies for Chemical Analysis
Derivatization is a technique used in chemical analysis to convert an analyte into a product that is easier to detect, separate, or analyze. nih.gov this compound serves as an effective derivatization reagent, particularly in the field of thin-layer chromatography (TLC). ereztech.com
In TLC analysis, many compounds are not naturally colored or fluorescent, making them invisible on the TLC plate. This compound is used as a post-chromatographic spray reagent to visualize these compounds. nih.gov After the chromatogram is developed, the plate is sprayed with a solution of this compound (often in chloroform), and then heated. The SbCl₃ reacts with the separated analytes on the plate, producing colored or fluorescent spots, thereby rendering them visible.
This derivatization strategy is widely used for the detection of various classes of compounds, including:
Vitamins (A and D)
Steroids and Sapogenins
Terpenes
Flavonoids
Coumarins (indicated by blue fluorescence under UV light) nih.gov
The reaction with these compounds, driven by the Lewis acidity of SbCl₃, creates products that can be detected under visible or UV light, significantly enhancing the utility of TLC for qualitative analysis.
Development of this compound-Based Reagents for Specific Analytes
This compound (SbCl₃) has been historically significant in the development of chemical reagents for the detection and quantification of specific organic compounds. Its utility primarily stems from its Lewis acidic nature, enabling it to react with various analytes to produce distinctly colored products, which can be measured colorimetrically or observed visually. Research has focused on leveraging these reactions for both qualitative and quantitative analytical applications.
One of the most well-documented applications of an this compound-based reagent is in the Carr-Price test for the determination of Vitamin A and other carotenoids nih.govslideshare.netslideshare.net. This colorimetric method relies on the reaction of a solution of this compound in a non-polar solvent, typically chloroform, with the analyte researchgate.netnih.gov. The reaction produces a transient, intensely blue-colored complex that can be quantified spectrophotometrically nih.govresearchgate.net.
The underlying mechanism of the Carr-Price reaction is believed to involve the interaction of the Lewis acid (this compound) with the conjugated polyene chain of the Vitamin A molecule (retinol) or related carotenoids. This interaction is thought to lead to the formation of a carbonium ion, specifically the anhydroretinyl cation, which is responsible for the characteristic blue color . The intensity of this color, measured at its absorption maximum, is proportional to the concentration of Vitamin A in the sample researchgate.net. However, a significant challenge of this method is the instability of the colored product, which fades rapidly, necessitating immediate measurement after the addition of the reagent slideshare.net. Studies have investigated factors influencing the stability of this blue complex, such as temperature and light, to optimize the analytical procedure .
Table 1: Quantitative Analysis of Vitamin A using the Carr-Price Reagent
Parameter Details References Analyte Vitamin A (Retinol) and related carotenoids [3, 4] Reagent This compound in chloroform (Carr-Price Reagent) [4, 9] Reaction Principle Formation of a blue-colored anhydroretinyl cation nih.gov Detection Method Colorimetry / Spectrophotometry [3, 4] Wavelength of Maximum Absorbance (λmax) Approximately 620 nm researchgate.net Linearity Range Concentrations ranging from 0.2 to 40 mg/L have been studied nih.gov Key Considerations The colored complex is unstable and fades rapidly (within seconds to minutes). Measurements must be taken quickly after reagent addition. [1, 7] Potential Interferences Other fat-soluble vitamins, lipids, and pigments can interfere with the measurement.
Beyond the well-established Carr-Price test, this compound has been developed as a versatile spray reagent in thin-layer chromatography (TLC) for the visualization of a broader range of analytes epfl.ch50megs.com. When an this compound solution is sprayed onto a developed TLC plate followed by heating, various organic compounds become visible as colored or fluorescent spots epfl.chresearchgate.net. This application is particularly useful for the qualitative or semi-quantitative detection of compounds that are not inherently colored or fluorescent.
The mechanism of color formation in these TLC applications involves the formation of charge-transfer complexes or other colored reaction products between the this compound and the analyte. The specific color and fluorescence can provide some degree of selectivity for different classes of compounds. For instance, aromatic hydrocarbons, flavonoids, steroids, terpenes, and sapogenins have been successfully visualized using this method epfl.ch50megs.comresearchgate.net. The visualization is often enhanced by viewing the plate under ultraviolet (UV) light, typically at a wavelength of 360 nm, which can induce fluorescence in the resulting spots epfl.ch. While this TLC-based method is highly valuable for qualitative screening, achieving precise quantitative data can be more challenging compared to spectrophotometric methods in solution ictsl.net.
Table 2: Application of this compound as a TLC Spray Reagent
Analyte Class Reagent Composition Procedure Detection Method Observed Result References Aromatic Hydrocarbons Saturated solution of this compound in chloroform or carbon tetrachloride Spray the TLC plate and heat at 100°C for 10 minutes. Visual inspection, often under long-wavelength (360 nm) UV light. Various colored spots. slideshare.net Flavonoids 10% solution of this compound in chloroform Spray the TLC plate. Observation under long-wavelength (360 nm) UV light. Fluorescing spots. slideshare.net Steroids, Sapogenins, Steroid Glycosides Saturated solution of this compound in chloroform or carbon tetrachloride Spray the TLC plate and heat at 100°C for 10 minutes. Visual inspection, often under long-wavelength (360 nm) UV light. Various colored and/or fluorescent spots. [2, 16] Terpenes Saturated solution of this compound in chloroform or carbon tetrachloride Spray the TLC plate and heat at 100°C for 10 minutes. Visual inspection, often under long-wavelength (360 nm) UV light. Various colored and/or fluorescent spots. slideshare.net
While this compound is mentioned as an analytical reagent for chloral, detailed methods for its quantitative determination using this specific reagent are not as prevalent in recent literature as they are for Vitamin A. nih.gov Historical references suggest its use, but modern analytical techniques for chloral and its hydrate, such as the Fujiwara reaction which utilizes pyridine (B92270) and sodium hydroxide (B78521), are more commonly cited for colorimetric analysis. who.int The role of this compound in the context of chloral is more frequently associated with its use as a catalyst in manufacturing processes rather than as a primary analytical reagent for quantification. nih.govnih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the behavior of antimony trichloride (B1173362). These ab initio methods solve approximations of the Schrödinger equation to determine molecular characteristics. materialsproject.org
Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms, energetics, and intermediate structures of reactions involving antimony trichloride. By calculating the electron density of a system, DFT can accurately predict thermodynamic and kinetic parameters.
Researchers have employed DFT to elucidate complex reaction pathways. For instance, DFT calculations can unravel the mechanism of forming various products by identifying transition states and reaction intermediates. rsc.org This approach allows for the determination of the rate-determining step in a reaction sequence by comparing the activation energies of each proposed step. rsc.org
DFT studies have also been instrumental in understanding the hydrolysis equilibrium of this compound and the mechanisms of its selective separation from solutions, which is crucial in metallurgical processes. semanticscholar.org Furthermore, DFT has been used to design and evaluate the potential of anion receptors based on antimony, where calculations on different geometric conformations and halide ion ratios help in understanding their binding potential. researchgate.net In the study of antimony(III) dithiocarbamate (B8719985) complexes, DFT is used to calculate and analyze parameters such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Mulliken charge distribution, which are key to understanding the chemical activity of these molecules. asianpubs.org
A practical application of SbCl₃ is its use as a Lewis acid catalyst in organic synthesis, such as the three-component, one-pot Mannich reaction, which produces β-amino ketones. researchgate.net Theoretical studies can model the interaction of SbCl₃ with the reactants (aldehydes, anilines, and ketones) to clarify the catalytic cycle, the structure of intermediates, and the factors controlling diastereoselectivity. researchgate.net
Table 1: Applications of DFT in Studying this compound Reactions
| Studied System/Reaction | Key Findings from DFT Calculations | Reference |
|---|---|---|
| Dichloroethylene Carbonate + Triethylamine | Elucidation of a chain propagation pathway for HCl elimination; identification of the rate-determining step. | rsc.org |
| Antimony(III) Dithiocarbamate Complexes | Calculation of FMOs, MEP, and Mulliken charges to understand chemical activity and potential reaction sites. | asianpubs.org |
| Antimony-based Anion Receptors | Design of receptor motifs and evaluation of halide binding potential through conformational analysis. | researchgate.net |
A pnicogen bond is a non-covalent interaction where an element from Group 15, such as antimony, acts as a Lewis acid (electron acceptor). nih.govnih.gov This interaction is analogous to the more familiar halogen and chalcogen bonds and plays a significant role in the crystal engineering and supramolecular chemistry of antimony compounds. nih.gov The Lewis acidity arises from a region of positive electrostatic potential, known as a σ-hole, located on the antimony atom opposite to a covalent bond. researchgate.net
Theoretical studies, particularly DFT, have been crucial in characterizing pnicogen bonds involving this compound. Calculations of electrostatic potentials, orbital interactions, and topological analysis confirm the nature of these bonds. researchgate.net For example, in complexes of SbCl₃ with pyridine (B92270), DFT calculations revealed the presence of Sb⋯Cl pnicogen bonds, where the antimony atom of one molecule interacts with a chlorine atom of a neighboring molecule, leading to a pseudo-octahedral coordination geometry. researchgate.net
The strength of pnicogen bonding can be tuned by modifying the substituents on the antimony center. nih.gov Introducing electron-withdrawing groups on aryl substituents attached to antimony enhances its Lewis acidity and, consequently, the strength of the pnicogen bond. nih.govacs.org This principle has been used to design organoantimony-based receptors for anions like chloride, where the pnicogen bond is the primary interaction responsible for anion recognition. nih.gov Theoretical models show that the binding energy in these systems can be substantial, often exceeding that of conventional hydrogen bonds. nih.gov Unlike hydrogen bonds, however, di- or tri-halogenation of the pnicogen atom does not necessarily lead to stronger bonds. nih.gov
This compound is a versatile Lewis acid that forms complexes with a wide range of donor molecules, exhibiting various coordination geometries. Theoretical studies are essential for understanding the stability and preferred geometries of these complexes. In the gas phase, SbCl₃ itself has a trigonal pyramidal structure. wikipedia.org However, in the solid state and in its complexes, it often achieves higher coordination numbers.
Computational analyses have been performed on numerous antimony(III) chloride complexes. In complexes with thioamides, for instance, antimony can be five-coordinate or six-coordinate in a distorted octahedral geometry. researchgate.netresearchgate.net Similarly, in complexes with pyridine, SbCl₃ units can adopt a pseudo-octahedral geometry through the formation of additional Sb⋯Cl pnicogen bonds that complete the coordination sphere. researchgate.net
Theoretical studies also provide insight into the stability of these complexes. The stability of aqueous Sb(III) chloride complexes, for example, has been investigated using thermodynamic calculations, which are critical for understanding antimony's transport in hydrothermal systems. researchgate.net The formation of five-coordinated bicyclic stiboranes has also been studied, with computational methods helping to rationalize the observed structures, including the rare square-pyramidal geometry. acs.org Furthermore, theoretical models can explain how the interplay between cation-coordination and anion-pnicogen interactions dictates the final supramolecular assembly and stability of complex frameworks. acs.org For example, the greater Lewis acidity of bismuth compared to antimony can lead to anion···Bi interactions overcoming metal-ligand bonding, causing a collapse of a metal-organic framework structure that is stable with the analogous antimony ligand. acs.org
Table 2: Computed Coordination Geometries of Antimony in Complexes
| Complex Type | Typical Coordination Geometry | Key Features | Reference |
|---|---|---|---|
| SbCl₃-Pyridine | Pseudo-octahedral | Coordination completed by Sb⋯Cl pnicogen bonds. | researchgate.net |
| SbCl₃-Thioamide | Distorted Octahedral / Five-coordinate | Zigzag chains formed by corner-sharing octahedra. | researchgate.net |
| Bicyclic Stiboranes | Square-pyramidal / Trigonal-bipyramidal | Formation and geometry dependent on ligand structure. | acs.org |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into dynamic processes such as reaction pathways and conformational changes that are often inaccessible to static quantum chemical calculations.
While specific MD simulations focusing on this compound reactions are not extensively documented in the provided literature, the methodology is well-established for chemical reactions in general. MD simulations can map out the entire reaction trajectory, from reactants to products, through various intermediate and transition states. This is particularly useful for complex reactions in solution or at interfaces.
The principles of such simulations can be described based on studies of analogous systems. For example, MD simulations of reactions in sliding contacts have shown that mechanical forces (shear) combined with heat and pressure can drive chemical transformations. researchgate.net These simulations can identify multiple reaction pathways, such as those involving bond cleavage (e.g., S-S or S-C bonds) and subsequent chemisorption onto a surface. researchgate.net A similar approach could be applied to model the reaction of SbCl₃ in various environments, such as its role as a catalyst or in deposition processes. By tracking the positions and velocities of all atoms over time, MD can reveal the detailed, step-by-step mechanism of a reaction, including the role of solvent molecules and the dynamics of bond formation and breaking.
Computational methods are increasingly used to predict spectroscopic properties, which aids in the interpretation of experimental data and the characterization of new compounds.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical 1H and 13C NMR spectra. nih.gov These predicted spectra can be compared with experimental results to confirm molecular structures. nih.gov For complex reaction mixtures, DFT-predicted spectra can be used as inputs for deconvolution algorithms, such as Hamiltonian Monte Carlo Markov Chain (HMCMC), to determine the composition of the crude product without relying on reference spectra for each component. nih.gov The accuracy of these predictions is often high, with errors for DFT-predicted chemical shifts around 0.1 ppm. nih.gov Machine learning approaches are also emerging as a highly accurate method for predicting 1H chemical shifts in various solvents. nih.gov
Vibrational Spectroscopy: DFT calculations are also routinely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated vibrational spectra for an optimized molecular structure can be compared with experimental spectra to verify the structure and assign specific bands to particular vibrational modes (e.g., stretching, bending). nih.gov For example, in substituted triazolo pyrimidine (B1678525) thione heterocycles, DFT was used to calculate the IR spectra, which showed good agreement with experimental data for characteristic bands like N-H and C=S stretching. nih.gov
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This allows for the theoretical calculation of a compound's absorption spectrum, aiding in the interpretation of its electronic structure and color. nih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling has emerged as an indispensable tool in modern chemistry, providing insights into molecular structures, reaction energetics, and dynamic processes that are often difficult or impossible to probe through experimental means alone. For this compound (SbCl₃), a versatile Lewis acid catalyst and reagent, computational and theoretical investigations have been pivotal in understanding its behavior at the molecular level. These studies help to rationalize observed reactivity, predict new chemical transformations, and design novel applications. By employing methods ranging from density functional theory (DFT) to ab-initio molecular dynamics, researchers can map out complex reaction pathways, analyze subtle intermolecular forces, and predict interactions with biological macromolecules.
Understanding Complex Reaction Mechanisms (e.g., Oxidation of Organic Molecules, Catalytic Cycles)
This compound's efficacy as a Lewis acid catalyst is central to its utility in organic synthesis. nih.govwikipedia.org Computational modeling provides a powerful lens through which to view the intricate details of these catalytic processes. Although the mechanisms of many antimony-catalyzed reactions are still an area of active investigation, theoretical studies have begun to shed light on the fundamental steps involved. researchgate.net
Computational approaches, particularly DFT, are well-suited for exploring the mechanisms of Lewis acid-catalyzed reactions. whiterose.ac.uk For instance, studies on related p-block element halides like boron trichloride (BCl₃) have successfully used DFT to map the reaction mechanisms for transformations such as the chloroboration of carbonyl compounds. researchgate.net These studies reveal a two-step process involving the initial formation of a bond between the Lewis acid and the carbonyl oxygen, followed by a 1,3-migration of a chloride ion. researchgate.net Such computational frameworks can be adapted to understand similar reactions catalyzed by SbCl₃.
Recent computational work has focused on related, more complex organoantimony catalysts to model their reactivity. For example, DFT calculations on cationic triarylchlorostibonium Lewis acids, [Ar₃SbCl]⁺, have been used to model the mechanism of their reduction by silanes and their catalytic activity in Friedel-Crafts reactions. acs.orgnih.gov These studies provide a model for how the Lewis acidity at the antimony center, which is tunable by the electronic properties of the aryl substituents, governs catalytic performance. nih.govntu.ac.uk A computational study also investigated the mechanism of alkyl/aryl group exchange between stibines and SbCl₃, finding it proceeds through an intermediate with a 3-center-2-electron bridging bond. ntu.ac.uk
In the context of oxidation, while specific DFT studies on SbCl₃-catalyzed oxidation of organic molecules are not extensively documented, the general principles of such reactions are being explored computationally. For example, DFT has been used to study the mechanism of Cl-initiated oxidation of various organic substrates, providing detailed information on reaction channels and kinetics. researchgate.net Similarly, computational models have been developed to understand the catalytic cycle of other metal-based oxidation reactions, which can serve as a template for future investigations into SbCl₃-mediated processes. nih.govmdpi.comrsc.org These studies typically calculate the energies of intermediates and transition states to construct a complete energy profile of the catalytic cycle, identifying the rate-determining step and factors that control selectivity. whiterose.ac.uknih.gov
Table 1: Representative Computationally Studied Lewis Acid-Catalyzed Reactions
| Catalyst System | Reaction Type | Computational Method | Key Findings |
| [Ar₃SbCl]⁺ | Friedel-Crafts Alkylation | DFT | Lewis acidity increases with fluorination of aryl groups, enhancing catalytic activity. nih.govntu.ac.uk |
| BCl₃ | Chloroboration of Carbonyls | DFT | The reaction proceeds via Lewis acid-base adduct formation followed by 1,3-chloride migration. researchgate.net |
| Mn(acac)₃ | Cyclopropanol Reactions | DFT | A metal-bound radical mechanism is energetically favored over a free radical pathway. rsc.org |
| Au(I) Complexes | Meyer-Schuster Rearrangement | DFT | The model rationalized the effects of solvent and counterion on the reaction's turnover frequency. whiterose.ac.uk |
This table presents examples of how computational chemistry is used to elucidate reaction mechanisms for Lewis acids, providing a framework for understanding SbCl₃ catalysis.
Investigating Intermolecular Interactions and Solvent Effects
The chemical behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules and other solutes. Computational modeling offers a molecular-level perspective on these interactions, which govern everything from solubility to catalytic activity. Liquid SbCl₃ is known to be a good solvent for many inorganic compounds, a property attributed to its high dielectric constant and low auto-ionization. osti.gov
Early studies combining X-ray and neutron diffraction with theoretical analysis provided a picture of the structure of liquid SbCl₃. These investigations revealed strong orientational correlations between neighboring SbCl₃ molecules. osti.gov The data were used to test site-site interaction models, highlighting the relative importance of repulsive and attractive forces in structuring the liquid. osti.gov However, finding a simple intermolecular potential function that could fully reproduce the experimental diffraction data proved challenging, indicating the complexity of the interactions. osti.gov
More advanced computational techniques like first-principles molecular dynamics (FPMD) and quantum mechanics/molecular mechanics (QM/MM) simulations are now being used to study solute-solvent systems with greater accuracy. nih.govnih.gov For instance, FPMD simulations have been employed to elucidate the solution chemistry of the related antimony(V) species in water, detailing its hydration structure and hydrolysis pathways. nih.govresearchgate.net These simulations can compute properties like radial distribution functions, which describe the probability of finding a solvent atom at a certain distance from the solute, providing a detailed picture of the solvation shell.
Quantum chemical studies are also crucial for understanding solvent effects on reaction mechanisms. documentsdelivered.com By explicitly including solvent molecules in the calculations or by using continuum solvent models like COSMO-RS, researchers can predict how the solvent environment alters the energy barriers of reactions. rsc.org For example, computational studies on Sₙ2 reactions have demonstrated how solvation dramatically affects the reaction energy profile. nih.gov Similar methodologies can be applied to SbCl₃-catalyzed reactions to understand why certain solvents enhance reaction rates or alter product selectivity. The Lewis acidic character of SbCl₃ means its interaction with donor solvents (e.g., ethers, amines) can lead to the formation of stable adducts, which would be explicitly modeled in such calculations to understand their impact on reactivity.
Table 2: Key Intermolecular Distances in Liquid and Crystalline SbCl₃
| Interaction | Distance (Å) in Liquid (at 80°C) | Distance (Å) in Solid Crystal |
| Sb-Cl (intramolecular) | 2.35 | 2.34 |
| Cl---Cl (intermolecular, short contact) | 3.85 | - |
| Sb---Sb (intermolecular) | 4.43 (shoulder) | - |
| Sb---Cl (intermolecular, nearest neighbors) | ~3.5-4.0 (estimated from g(r)) | 3.46, 3.61, 3.74 (secondary contacts) |
Data for liquid phase from diffraction studies osti.gov and solid phase from crystallographic data. wikipedia.org These distances provide the basis for parameterizing and validating computational models of intermolecular interactions.
Predicting Molecular Interactions for Designed Applications (e.g., viral protein binding, enzyme inhibition)
The application of computational modeling extends beyond traditional chemistry into biochemistry and medicinal chemistry, where it is used to predict and analyze the interactions between small molecules and biological targets like proteins. purdue.edu While specific computational studies on the binding of this compound to viral proteins or enzymes are not widely reported, the established methodologies provide a clear framework for how such investigations could be conducted. Antimony compounds are known to have biological effects, such as inducing apoptosis, which implies interaction with cellular machinery, including enzymes. nih.gov
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (a ligand) within the active site of a protein. nih.govnih.gov This technique would involve generating a 3D model of SbCl₃ and docking it into the crystal structure of a target protein, such as a viral protease or a human enzyme implicated in a disease pathway. The docking algorithm samples numerous possible binding poses and scores them based on an energy function that estimates the strength of the intermolecular interactions (e.g., electrostatic, van der Waals). nih.govmdpi.com
Following docking, molecular dynamics (MD) simulations can be used to provide a more detailed and dynamic view of the interaction. nih.govmdpi.com An MD simulation would model the protein-ligand complex in a simulated aqueous environment over time (from nanoseconds to microseconds), allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in the protein or ligand upon binding. mdpi.com These simulations can also be used to calculate the free energy of binding, a more rigorous predictor of binding affinity than docking scores.
For a molecule like SbCl₃, computational modeling could be particularly insightful. Its strong Lewis acidity suggests it could interact with nucleophilic residues (e.g., serine, cysteine, histidine) in an enzyme's active site. nih.gov Theoretical studies could predict the favorability of such interactions and even model potential covalent bond formation, which is a known mechanism of action for some enzyme inhibitors. nih.gov Furthermore, bioinformatical analysis of protein sequences across different species or viral strains can identify conserved binding sites, which are attractive targets for developing broad-spectrum inhibitors. nih.gov Although this area is currently underexplored for this compound itself, the computational tools are mature and could be readily applied to investigate its potential as a modulator of protein function for therapeutic or other designed applications. purdue.edunih.gov
Applications in Advanced Materials Science
Precursors for Antimony-Containing Materials
Antimony trichloride (B1173362) is a fundamental building block for various antimony-based nanomaterials, particularly metal chalcogenides like antimony sulfide (B99878).
Antimony trichloride is instrumental in the synthesis of antimony sulfide (Sb₂S₃) nanostructures. Researchers have successfully prepared orthorhombic Sb₂S₃ by the decomposition of antimony(III) chloride thiosemicarbazone precursors. tandfonline.com The morphology of the resulting nanomaterials is highly dependent on the synthesis method employed. tandfonline.com For instance, pyrolysis of these precursors leads to the formation of spherical Sb₂S₃ nanoparticles. tandfonline.com In contrast, solvothermal decomposition methods yield different morphologies; using diphenyl ether as the solvent results in nearly spherical nanoparticles, while using ethylene (B1197577) glycol produces rod-like Sb₂S₃ nanostructures. tandfonline.com
Another approach involves the thermolysis of an antimony(III) tris(N–ethyl–N–phenyl dithiocarbamate) complex, which also produces Sb₂S₃ nanorods. researchgate.net These synthesis routes demonstrate the versatility of antimony-based precursors in creating tailored nanomaterials. researchgate.net The choice of precursor and decomposition method allows for controlled synthesis of Sb₂S₃ with specific shapes and sizes, which is crucial for their application in various technologies. tandfonline.com
Synthesis of Sb₂S₃ Nanostructures from Antimony(III) Chloride Precursors
| Synthesis Method | Precursor Type | Resulting Morphology | Reference |
|---|---|---|---|
| Pyrolysis | Antimony(III) chloride thiosemicarbazone | Spherical nanoparticles | tandfonline.com |
| Solvothermal Decomposition (in diphenyl ether) | Antimony(III) chloride thiosemicarbazone | Nearly spherical nanoparticles | tandfonline.com |
| Solvothermal Decomposition (in ethylene glycol) | Antimony(III) chloride thiosemicarbazone | Rod-like nanostructures | tandfonline.com |
| Thermolysis | Antimony(III) tris(N–ethyl–N–phenyl dithiocarbamate) | Nanorods | researchgate.net |
The utility of this compound extends to the fabrication of thin films and complex nanostructures. nih.govresearchgate.net A facile route for synthesizing antimony (Sb) nanorod bundles involves treating a solution containing antimony(III) chloride with oleylamine (B85491) (OAm) and 1-octadecene (B91540) (ODE) at 140°C. nih.gov In this process, OAm acts as both a capping ligand and a reducing agent, converting SbCl₃ into Sb nanoparticles which then assemble into bundle-like nanorods. nih.gov These bundles are typically 200–300 nm long and 50–80 nm thick. nih.gov
In thin film technology, thermal vacuum evaporation is a common technique for depositing antimony trisulfide (Sb₂S₃) films onto substrates like glass. researchgate.net The properties of these films are highly dependent on the deposition conditions. researchgate.net For example, films deposited at a substrate temperature of 300 K are amorphous. researchgate.net To achieve a stable polycrystalline structure, a post-deposition heat treatment involving several heating and cooling cycles is necessary. researchgate.net Other methods for thin film fabrication include chemical techniques like spray pyrolysis and the sol-gel method. researchgate.netyoutube.com
Techniques for Fabricating Antimony-Based Thin Films
| Technique | Description | Resulting Material | Reference |
|---|---|---|---|
| Thermal Vacuum Evaporation | Deposition of material onto a substrate in a vacuum chamber. | Amorphous or polycrystalline Sb₂S₃ thin films. | researchgate.net |
| Spray Pyrolysis | A chemical method where a precursor solution is sprayed onto a heated substrate. | Semiconducting Sb₂S₃ thin films. | researchgate.netyoutube.com |
| Chemical Bath Deposition | Deposition from an aqueous solution containing precursor ions. | Sb₂S₃ thin films. | researchgate.net |
| Sol-Gel Method | A wet-chemical technique for fabricating solid materials from a chemical solution. | Sb₂S₃ thin films. | researchgate.net |
Integration into Functional Materials
Beyond serving as a precursor, this compound and its derivatives are directly integrated into functional materials, enhancing their properties for specific high-tech applications.
Doping is the process of intentionally introducing impurities into a pure semiconductor to modify its electrical properties. wikipedia.org Antimony is a key n-type dopant for silicon, meaning it introduces excess electrons, which become charge carriers. wikipedia.org It is particularly valued in the manufacturing of power devices and for creating buried layers in integrated circuits. wikipedia.orggoogle.com One of the main advantages of antimony as a dopant is its small diffusion coefficient, which is about a tenth of that of other dopants like phosphorus or boron. wikipedia.org This slow diffusion ensures that the dopant remains in its intended location during subsequent high-temperature processing steps, which is crucial for creating the well-controlled, abrupt junctions required in VLSI circuits. wikipedia.org
This compound can serve as a source material for these doping processes. google.com For instance, high-purity trimethylantimony, used in Metal Organic Chemical Vapor Deposition (MOCVD) for semiconductor manufacturing, can be prepared using this compound. google.com Another method involves creating a solid-state dopant source by mixing antimony trioxide (which can be derived from SbCl₃) with silicon particles and heating the mixture to initiate a reduction reaction. google.com This creates a fused matrix that slowly evolves antimony for predictable doping of silicon wafers. google.com
Doping Levels in Silicon and General Applications
| Doping Level (atoms/cm³) | Designation | Conductivity | Common Applications | Reference |
|---|---|---|---|---|
| 10¹⁴ - 10¹⁶ | Lightly Doped (n- or p-) | Low | High-voltage MOSFETs (to prevent current leakage). | youtube.com |
| 10¹⁶ - 10¹⁸ | Normally Doped (n or p) | Moderate | General integrated circuits, transistors, resistors. | youtube.com |
| 10¹⁸ - 10²⁰ | Heavily Doped (n+ or p+) | High | Power devices, high-speed switching devices, electrical contacts. | youtube.com |
| > 10²⁰ | Degenerate Doped (n++ or p++) | Very High (conductor-like) | Used in very localized regions of some devices. | youtube.com |
Organic-inorganic hybrid materials based on antimony(III) halides are showing significant promise for optoelectronic applications, particularly in the development of light-emitting diodes (LEDs). researchgate.netnih.gov These materials are attractive as they are considered less toxic and more stable alternatives to lead-based perovskites. nih.gov Zero-dimensional (0D) organic antimony(III) halide hybrids can be highly efficient emitters, with their optical properties influenced by the geometry of the antimony halide complex. researchgate.netresearchgate.net
For example, a hybrid material, (MePPh₃)₂SbCl₅, has been synthesized that exhibits a brilliant orange emission with a near-unity photoluminescent quantum yield (PLQY) of 99.4%. nih.gov When this material was used to fabricate organic light-emitting diodes (OLEDs), the performance was dramatically improved in doped devices compared to non-doped ones. nih.gov The doped devices showed a significant boost in peak luminance, current efficiency, and external quantum efficiency, attributed to improved surface morphology and more balanced carrier transport within the light-emitting layers. nih.gov Similarly, another hybrid, (Ph₄P)₂SbCl₅, synthesized from antimony chloride salts, shows a highly efficient broadband red emission. nsf.gov
Performance of OLEDs Based on (MePPh₃)₂SbCl₅ Hybrid
| Performance Metric | Non-Doped Device | Doped Device | Reference |
|---|---|---|---|
| Peak Luminance | 82 cd m⁻² | 3500 cd m⁻² | nih.gov |
| Current Efficiency (CE) | 1.1 cd A⁻¹ | 6.8 cd A⁻¹ | nih.gov |
| External Quantum Efficiency (EQE) | 0.7% | 3.1% | nih.gov |
Antimony is a promising anode material for next-generation potassium-ion batteries (PIBs) due to its high theoretical capacity. acs.orgnih.gov However, it suffers from significant volume changes during the alloying/dealloying process with potassium, leading to pulverization and poor cycle life. acs.orgnih.gov To overcome this, researchers are developing advanced nanostructured anodes.
One effective strategy is the fabrication of binder-free electrodes consisting of antimony nanoparticles embedded in a matrix of interconnected multiwalled carbon nanotubes (MWCNTs). acs.orgnih.gov In this approach, antimony nanoparticles are first synthesized via the chemical reduction of this compound (SbCl₃). acs.orgnih.gov These nanoparticles are then integrated with MWCNTs using electrophoretic deposition (EPD) to create a robust, three-dimensional nanocomposite structure. acs.orgnih.gov This architecture provides mechanical stability to accommodate the volume changes of the Sb nanoparticles and ensures good electrical contact throughout the electrode. acs.org
The resulting Sb/CNT nanocomposite anodes demonstrate significantly improved cycling stability and rate capability compared to anodes made of pure antimony. acs.orgnih.gov For example, an optimized Sb/CNT anode delivered a high reversible capacity with a retention of 90.41% after 300 cycles, whereas a pure Sb anode failed after about 20 cycles. acs.orgnih.gov
Electrochemical Performance of Sb vs. Sb/CNT Anode in PIBs
| Anode Material | Initial Reversible Capacity (at 0.2C) | Capacity after 300 Cycles (at 0.2C) | Capacity Retention after 300 Cycles | Reference |
|---|---|---|---|---|
| Pure Sb | 436.19 mA h g⁻¹ | Failed after ~20 cycles | N/A | acs.orgnih.gov |
| Sb/CNT-2 Nanocomposite | 377.50 mA h g⁻¹ | 341.30 mA h g⁻¹ | 90.41% | acs.orgnih.gov |
Engineering Aspects of Materials Synthesis
Optimization of Synthesis Conditions for Desired Material Properties
The optimization of synthesis conditions is paramount when using this compound as a precursor or as the target product to ensure the final material possesses the desired properties, such as high purity, specific particle size, and optimal crystalline structure. Control over reaction parameters like temperature, concentration, and molar ratios of reactants directly influences the outcome of the synthesis.
In the production of high-purity this compound itself, maintaining a specific temperature range is crucial. For example, a continuous process can be optimized by maintaining a suspension of antimony metal particles in liquid this compound at a temperature between 90°C and 215°C. google.com This control prevents the formation of unwanted impurities like antimony pentachloride, ensuring a product with an assay above 99.6% SbCl₃. google.com Similarly, when producing SbCl₃ from stibnite (B1171622) ores, the reaction temperature is controlled between 72°C and 120°C to facilitate the conversion while preventing side reactions. google.com
When this compound is used as a precursor for more complex materials, such as doped nanocrystals, the molar ratios of the reactants are a key variable. In the synthesis of Ni and Sb doped TiO₂ nano-pigments, various Ni/Sb molar ratios (e.g., 1.50, 1.75, and 2.00) are tested along with different calcination temperatures to determine the optimal conditions for the desired pigment properties. taylorandfrancis.com The hydrolysis of SbCl₃ is also a critical step that must be controlled; it reacts with water to form antimony oxychloride (SbOCl), and the extent of this reaction can be managed by controlling the amount of water and the acidity of the medium. wikipedia.orgsciencemadness.org
Table 2: Optimization Parameters in this compound Synthesis
| Process | Key Parameter | Value/Range | Desired Outcome | Reference |
| SbCl₃ Production | Reaction Temperature | 90°C - 215°C | High purity (>99.6%) SbCl₃, minimal SbCl₅ | google.com |
| SbCl₃ Production from Ore | Reaction Temperature | 72°C - 120°C | Efficient conversion, prevention of SO₂ formation | google.com |
| Nano-Pigment Synthesis | Reactant Molar Ratio (Ni/Sb) | 1.50, 1.75, 2.00 | Optimal nano-pigment characteristics | taylorandfrancis.com |
| SbCl₃ Production | Antimony Particle Size | < 4 mesh, > 20 mesh | Enhanced reaction rate | google.com |
Scale-Up Considerations for Industrial Applications
Translating a laboratory synthesis involving this compound to an industrial scale introduces significant engineering challenges that must be addressed to ensure efficiency, safety, and product consistency. Key considerations include reactor design, heat management, material handling, and process control.
For the industrial production of this compound, moving from a conventional fixed-bed reactor to a continuous process using a suspension of antimony metal in liquid SbCl₃ represents a major scale-up advancement. google.com This approach allows for high throughput rates and consistent product quality. google.com The design of the reactor is critical; options include tubular reactors or jacketed reactors equipped with agitators to maintain the antimony particles in suspension and ensure efficient contact with the chlorine reactant. google.comgoogle.com
Heat management is another crucial factor, as the reaction between antimony and chlorine is exothermic. google.com The reactor must be designed to dissipate this heat, often through a cooling jacket, to maintain the optimal temperature range (90-215°C) and prevent overheating, which could lead to undesired side products or process instability. google.com
Material handling on a large scale requires robust infrastructure. This includes systems for crushing antimony metal into the desired particle size (e.g., passing a 1/4 inch screen) and feeding it continuously into the reactor. google.com Furthermore, the process must account for the handling of the molten this compound product (melting point ~73°C) and the management of gaseous by-products. google.com The continuous removal of the product and the replenishment of reactants must be carefully balanced to maintain steady-state operation. google.com
Table 3: Scale-Up Challenges and Industrial Solutions for SbCl₃ Synthesis
| Challenge | Industrial Solution | Description | Reference |
| Low Throughput | Continuous Process | Utilizing a suspension of Sb in liquid SbCl₃ allows for continuous reaction and product removal, unlike batch processes. | google.com |
| Heat Management | Jacketed Reactor | The exothermic reaction heat is controlled by circulating a cooling medium (e.g., steam for startup, water for operation) through a jacket around the reactor. | google.com |
| Reactant Mixing | Agitated/Tubular Reactor | An agitator keeps solid antimony suspended for efficient reaction with chlorine. A tubular reactor design also ensures effective contact. | google.comgoogle.com |
| Product Purity | Controlled Distillation | Fractional distillation is used to separate the high-purity this compound (boiling point ~220°C) from lower and higher boiling point impurities. | google.com |
| Material Feed | Automated Crushing & Feed | Industrial crushers create appropriately sized antimony particles, which are then fed into the reactor via automated systems like surge bins and lines. | google.com |
Environmental Transformation Pathways and Geochemical Interactions
Biogeochemical Cycling of Antimony in Aquatic and Terrestrial Systems
The biogeochemical cycling of antimony involves a series of transformations between its different chemical forms, largely driven by microbial activity. These processes are fundamental to understanding the distribution and behavior of antimony in the environment.
Antimony primarily exists in two oxidation states in the environment: trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)). mdpi.com The speciation between these two forms is a critical determinant of antimony's mobility and toxicity.
Sb(III) and Sb(V) in the Environment: In natural systems, Sb(V) is generally the more stable and predominant form under oxic conditions, such as in the shallow layers of soil and in oxygenated waters. mdpi.com Conversely, Sb(III) is more prevalent in anoxic or reducing environments, like deeper saturated soil zones. mdpi.com At physiological pH, Sb(III) is present as the non-charged species Sb(OH)₃, while Sb(V) exists as the anion Sb(OH)₆⁻. nih.gov The difference in charge influences their interaction with soil and sediment particles. nih.gov
Redox Transformations: The conversion between Sb(III) and Sb(V) is influenced by both biological and non-biological factors. nih.gov Microbial activity plays a significant role in mediating these redox reactions. nih.gov For instance, the oxidation of the more toxic Sb(III) to the less toxic Sb(V) is a key process in environmental bioremediation. nih.govnih.gov Some chemoautotrophic bacteria can even harness the energy released from Sb(III) oxidation to support their growth. nih.gov Abiotic factors, such as the presence of manganese oxides and changes in redox potential, also drive the transformation of antimony species. rsc.orgnih.gov For example, the oxidation rate of Sb(III) is significantly enhanced by redox changes in the soil. nih.gov
The stability of Sb(III) and Sb(V) can be influenced by the chemical environment. Studies have shown that in certain extraction solutions like EDTA and oxalate (B1200264) medium, Sb(III) can be oxidized to Sb(V), a reaction that can be prevented by the addition of ascorbic acid. nih.gov
Table 1: Predominant Antimony Species in Different Environmental Conditions
| Condition | Predominant Antimony Species | Common Compounds |
|---|---|---|
| Aerobic/Oxic | Sb(V) | Antimonate (B1203111) [Sb(OH)₆⁻] |
| Anaerobic/Anoxic | Sb(III) | Antimonite [Sb(OH)₃] |
Microorganisms are key drivers of antimony's biogeochemical cycle, employing various strategies to cope with its toxicity and, in some cases, utilize it for metabolic purposes. nih.gov These microbial transformations significantly influence the speciation, mobility, and bioavailability of antimony in the environment. nih.gov
Oxidation: Microbial oxidation of Sb(III) to the less toxic Sb(V) is a significant detoxification mechanism and a potential strategy for bioremediation. nih.govnih.gov A variety of bacteria, known as antimony-oxidizing bacteria, can carry out this process, which can enhance the immobilization of antimony in oxic environments. nih.govnih.gov The energy generated from this oxidation can be used by some chemoautotrophic bacteria for growth. nih.gov
Reduction: In anaerobic environments, certain microorganisms can use Sb(V) as an electron acceptor in a process known as dissimilatory antimonate reduction. rsc.org This reduction to Sb(III) can lead to its immobilization through precipitation with sulfide (B99878) or strong adsorption to iron-containing minerals. nih.gov For example, in anaerobic calcareous soil, indigenous microorganisms can rapidly reduce Sb(V) to Sb(III), which then binds to the surface of iron (hydr)oxides. nih.gov Sulfate-reducing bacteria have also been utilized to remove Sb(V) from mine drainage. nih.gov
Biomethylation: Microorganisms, including bacteria, fungi, and yeasts, are capable of biomethylating antimony, transforming inorganic forms into methylated compounds. nih.gov This process can result in the formation of volatile compounds like trimethylstibine. nih.gov Biomethylation plays a role in the biogeochemical cycling of antimony and is considered a potential detoxification pathway. nih.gov The process involves alternate reduction and methylation steps, with S-adenosylmethionine often serving as the methyl donor. nih.gov
Microorganisms have developed specific mechanisms to manage the influx and efflux of antimony, which are crucial for their survival in antimony-contaminated environments.
Uptake: The uptake of Sb(III) into both prokaryotic and eukaryotic cells is often facilitated by aquaglyceroporins due to the structural similarity of Sb(OH)₃ to glycerol. nih.gov For instance, the GlpF protein in Escherichia coli and its yeast homologue, Fps1p, have been identified as transporters of Sb(III). nih.gov In the parasite Leishmania, an aquaglyceroporin named AQP1 is the primary route for Sb(III) entry. nih.gov The mechanism for Sb(V) uptake is less understood, but it is suggested to be different from that of Sb(III) and may involve phosphate (B84403) transport systems, similar to arsenate. nih.gov
Efflux: To prevent the accumulation of toxic intracellular Sb(III), microorganisms employ efflux systems to actively pump it out of the cell. nih.gov Two primary transporter families are responsible for Sb(III) efflux in prokaryotes: the ArsB protein and the Acr3p, which is part of the arsenite carrier family. nih.govnih.gov These efflux mechanisms are a key component of microbial resistance to antimony. nih.gov
Abiotic Environmental Transformations
In addition to microbial processes, abiotic factors play a crucial role in the transformation and mobility of antimony in the environment. These interactions are largely governed by the chemical properties of the soil and sediment.
The mobility of antimony in soils and sediments is significantly influenced by its interaction with various mineral and organic components.
Adsorption to Metal Oxides: Antimony exhibits a strong affinity for iron (Fe), manganese (Mn), and aluminum (Al) (hydr)oxides. ugent.be These oxides can form stable inner-sphere surface complexes with both Sb(III) and Sb(V), effectively immobilizing the metalloid. ugent.be Iron hydroxides are not only important for sorption but can also catalyze the oxidation of antimony. ugent.be The presence of calcium oxides, such as calcium carbonate and calcium hydroxide (B78521), can also affect antimony adsorption, potentially leading to co-precipitation. mdpi.com
Interaction with Organic Matter: Soil organic matter can also interact with antimony. For example, functional groups within humic substances, such as -SH, Ar-OH, and -COOH groups, can bind with Sb(III). nih.gov Linear combination fitting of X-ray absorption near-edge structure (XANES) spectra has shown that with aging, there can be an increase in Sb(V) bound to organic matter. nih.gov
The mobility of antimony in the environment is a dynamic process controlled by several key physicochemical parameters.
pH: The pH of the soil or water significantly affects antimony's sorption and mobility. Sb(V) sorption is generally stronger at lower pH and decreases as pH increases, with a sorption edge around pH 7-8. ugent.be This is partly due to increased competition between hydroxide ions (OH⁻) and antimonate anions (Sb(OH)₆⁻) for sorption sites at higher pH, as well as repulsion between the negatively charged antimonate and negatively charged soil surfaces. nih.gov In contrast, Sb(III) tends to be more strongly adsorbed over a wider pH range (3-12). ugent.be
Redox Potential (Eh): The redox potential of the environment determines the speciation of antimony, which in turn affects its mobility. rsc.org In oxidizing environments, Sb(V) predominates, which is generally more mobile than Sb(III). nih.gov Under reducing conditions, Sb(V) can be reduced to Sb(III), which has a higher affinity for sorption to soil and sediment particles. nih.govnih.gov Green rust, an iron mineral found in suboxic environments, has been shown to reduce Sb(V) to the more toxic Sb(III). nih.gov
Organic Matter: The presence of dissolved organic matter, such as humic acid, can influence antimony mobility. Studies have shown that the mobilization of antimony in the presence of humic acid is highly pH-dependent. nih.gov At alkaline pH values (9-11), the addition of humic acid can significantly enhance the mobilization of antimony. nih.gov
Table 2: Factors Influencing Antimony Mobility in the Environment
| Factor | Influence on Antimony Mobility |
|---|---|
| pH | Higher pH generally increases the mobility of Sb(V). nih.govugent.be |
| Redox Potential (Eh) | Oxidizing conditions favor the more mobile Sb(V), while reducing conditions favor the less mobile Sb(III). nih.govrsc.org |
| Metal Oxides (Fe, Mn, Al) | Strong sorption to metal oxides decreases antimony mobility. ugent.be |
| Organic Matter | Can either increase mobility through complexation or decrease it through sorption, depending on conditions. nih.govnih.gov |
Anthropogenic Influences on Environmental Antimony Dynamics
Transformation from Industrial Effluents and Residues
Industrial activities are a primary source of antimony (Sb) release into the environment, where it undergoes significant chemical transformations. Antimony trichloride (B1173362) (SbCl₃), often present in industrial effluents from metallurgical processes, is highly reactive and subject to hydrolysis. sciencemadness.orgnih.gov When effluents containing SbCl₃ are discharged or diluted, the compound reacts with water to form less soluble antimony oxychlorides, such as SbOCl. sciencemadness.orgnih.gov The specific transformation products depend heavily on conditions like pH, chloride concentration, and temperature. mdpi.com
In acidic wastewater streams, such as those from copper electrorefining or lead smelting, antimony exists predominantly as trivalent species (Sb(III)). mdpi.commdpi.com The recovery of antimony from these solutions often involves controlled hydrolysis. By carefully increasing the pH, for instance through the addition of neutralizing agents like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), antimony can be precipitated. mdpi.com Theoretical models and experimental studies show that SbCl₃ hydrolysis can yield various solid intermediates. For example, in certain chloride-rich systems, hydrolysis can lead to the formation of antimony oxychloride compounds like Sb₄Cl₂O₅. researchgate.net Further treatment of these oxychlorides can produce antimony trioxide (Sb₂O₃), a commercially important compound. mdpi.commdpi.com
Industrial residues like slags, dusts, and dross from smelting operations are also significant secondary sources of antimony. mdpi.com Leaching these materials with hydrochloric acid (HCl) is a common method for antimony recovery, which brings the antimony into a solution of antimony trichloride. mdpi.com Subsequent processing of this leachate, through methods like hydrolysis, transforms the antimony into oxides or other recoverable solids. mdpi.com The speciation of antimony in these industrial streams is critical; Sb(III) is generally more mobile and toxic than the pentavalent form (Sb(V)). pan.pl Treatment processes in industrial wastewater facilities, such as coagulation and precipitation, can alter the speciation and mobility of antimony, though removal can be incomplete. unige.chmdpi.com For instance, only about 60% of antimony was found to be removed by precipitation as hydroxides in some waste incineration wastewater treatments. unige.ch
Table 1: Transformation Pathways of Antimony in Industrial Processes
| Initial Antimony Compound/Source | Industrial Process/Environmental Condition | Transformation Product(s) | Governing Factors | Reference |
|---|---|---|---|---|
| This compound (SbCl₃) | Hydrolysis in aqueous solution/moist air | Antimony oxychloride (SbOCl), Hydrochloric acid (HCl) | Water availability | sciencemadness.orgnih.gov |
| Sb(III) in acidic leachate | Controlled hydrolysis by pH adjustment (e.g., with NaOH, NH₄OH) | Solid antimony oxychlorides, Antimony trioxide (Sb₂O₃) | pH, Temperature, Chloride concentration | mdpi.com |
| Antimony sulfide ores (e.g., Stibnite (B1171622), Sb₂S₃) | Leaching with hydrochloric acid (HCl) and an oxidant | Aqueous this compound (SbCl₃) | Acid concentration, Temperature, Oxidant presence | mdpi.com |
| Antimony in smelter dust/residues | Hydrometallurgical leaching (e.g., with HCl) followed by hydrolysis | Antimony trioxide (Sb₂O₃) | Leaching efficiency, Hydrolysis conditions | mdpi.com |
| Sb(III) in arsenic-containing SbCl₃ solution | Hydrolysis | Antimony oxychloride (Sb₄Cl₂O₅) | Temperature, As(III)/As(V) concentration, Cl⁻ concentration | researchgate.net |
Long-Range Transport Phenomena of Antimony Compounds
Antimony and its compounds are subject to long-range environmental transport, primarily through the atmosphere. nih.gov Anthropogenic activities, such as the combustion of fossil fuels and smelting of ores, release antimony into the atmosphere, often in the form of fine particulate matter. nih.govacs.org These submicron particles have a low deposition velocity and an atmospheric lifetime ranging from hours to weeks, allowing them to be transported over vast distances. acs.orgca.gov
Compelling evidence for this long-range transport comes from the analysis of ice cores from remote polar and alpine regions. nih.govancientportsantiques.com Studies of an ice core from Devon Island in the Canadian High Arctic revealed a dramatic increase in antimony deposition since the industrial revolution, with concentrations ranging from 0.07 to 108 pg g⁻¹. nih.govpsu.eduresearchgate.net The data show that anthropogenic emissions have been the dominant source of atmospheric antimony in the Arctic for at least the last 160 years. nih.govresearchgate.net Seasonal analysis indicates that the highest concentrations are deposited during the Arctic winter, when air masses primarily originate from industrial regions in Eurasia. nih.govpsu.edu
Similarly, an ice core from the Col du Dome glacier in the French Alps contains a record of atmospheric pollution dating back thousands of years. ancientportsantiques.comresearchgate.net This record shows significant antimony deposition during the Roman era, which correlates with lead pollution from mining and smelting activities of that period. ancientportsantiques.comresearchgate.net This demonstrates that significant long-range transport of antimony is not a recent phenomenon.
Global inventories estimate total anthropogenic antimony emissions to the atmosphere at approximately 1,904 tonnes in 2010, with fuel combustion being a major source category. nih.gov The highest emission intensities are concentrated in Southeastern Asia and Western Europe. nih.gov This geographic distribution of sources, combined with atmospheric circulation patterns, results in the global dispersion of antimony, leading to its detection in remote ecosystems far from direct emission sources. nih.govnih.gov
Table 2: Antimony Concentrations in Remote Archives as Evidence of Long-Range Transport
| Location | Archive Type | Time Period | Reported Concentration Range | Key Finding | Reference |
|---|---|---|---|---|---|
| Devon Island, Canadian High Arctic | Ice Core | 1842–1996 | 0.07 to 108 pg g⁻¹ | Domination of anthropogenic Sb emissions for over 160 years, with higher winter deposition from Eurasian sources. | nih.govpsu.edu |
| Devon Island, Canadian High Arctic | Snow Pit | 1994–2004 | 0.13 to 3.71 pg g⁻¹ | Enrichments of Sb in Arctic air increased by 50% over the past three decades (as of the study). | nih.govpsu.edu |
| Col du Dome, French Alps | Basal Ice Core | Roman Era (approx. 800 BCE - 250 CE) | Non-crustal Sb peaks correlating with Roman mining periods. | Demonstrates significant atmospheric pollution and long-range transport of Sb during antiquity. | ancientportsantiques.comresearchgate.net |
| Global Atmosphere (various sites) | Atmospheric Particulate Matter (TSP, PM₁₀, PM₂.₅) | Various modern studies | Typically <10 ng m⁻³, but can exceed 100 ng m⁻³ in contaminated areas. | Highest concentrations found in Asia, followed by Europe, linked to industrial emissions and fossil fuel combustion. | acs.orgnih.gov |
Conclusion and Future Research Directions
Current Gaps in Fundamental Understanding
While the Lewis acidity of antimony(III) halides, including antimony trichloride (B1173362), is well-recognized and utilized in catalysis, a more profound understanding of the precise mechanisms and the role of the lone pair in determining the stereochemistry of its complexes is still an area of active investigation. researchgate.netnepjol.infonepjol.info Although 1:1 and 1:2 complexes with neutral donors have been characterized, the detailed interplay between the antimony lone pair and the coordination geometry, particularly in diverse chemical environments, warrants further exploration. nepjol.infonepjol.info
Furthermore, while antimony trichloride is known to form complexes with aromatic hydrocarbons where the hydrocarbon donates π-electron density nepjol.infonepjol.info, the full scope and stability of such interactions, and how they influence reactivity, are not completely elucidated. The catalytic reactions involving antimony derivatives and organic compounds, particularly beyond material modification, are less studied, and the underlying mechanisms in organic synthesis remain relatively unclear. researchgate.net
Emerging Research Frontiers and Interdisciplinary Opportunities
Emerging research frontiers for this compound lie significantly in its application as a Lewis acid catalyst in various organic transformations, particularly under solvent-free or environmentally benign conditions. Studies have demonstrated its effectiveness as a recyclable heterogeneous catalyst when supported on materials like alumina (B75360) or silica (B1680970) for reactions such as the synthesis of β-enaminoesters, tetrasubstituted imidazoles, and pyrroles. jetir.orgresearchgate.netresearchgate.net This highlights an opportunity for developing more sustainable synthetic routes.
The potential for this compound as an emissive center in low-dimensional metal halides is another promising area. Research into highly distorted antimony(III) chloride dimers has shown near-infrared luminescence, suggesting potential applications in optoelectronic devices. researchgate.net The incorporation of Sb(III) as a bright emissive center for stable lighting applications is also being explored in inorganic double perovskites. researchgate.net
Interdisciplinary opportunities exist in leveraging the unique properties of this compound in materials science, particularly in the development of new functional materials. Its use in the synthesis of antimony selenide (B1212193) thin films for solar cell applications via chemical bath deposition is an example of its role in creating materials for renewable energy technologies. journaljmsrr.com The exploration of antimony derivatives in photocatalysis and electrocatalysis for applications like wastewater treatment also presents significant interdisciplinary research avenues. acs.orgresearchgate.net
Potential for Sustainable Chemical Processes and Materials Innovation
This compound's role as a catalyst, particularly when immobilized on solid supports, offers significant potential for developing more sustainable chemical processes. The ability to perform reactions under solvent-free conditions and the recyclability of the supported catalyst contribute to reducing waste and environmental impact. jetir.orgresearchgate.netresearchgate.net The development of efficient and green synthetic methodologies using this compound aligns with the principles of green chemistry. researchgate.net
In materials innovation, this compound is a key precursor for synthesizing antimony-based materials with tailored properties. Its use in creating flame retardant systems, often in conjunction with halogenated compounds or antimony oxide, remains relevant for enhancing material safety. datavagyanik.comtaylorandfrancis.com Furthermore, its application in the synthesis of nanomaterials, such as antimony nanoparticles and doped metal oxides, opens possibilities for creating materials with enhanced electronic, optical, and catalytic properties for diverse applications, including advanced batteries, semiconductors, and functional coatings. datavagyanik.comacs.orgfrontiersin.org
Broader Impact of this compound Research on Chemical Sciences and Technology
Research into this compound has a broader impact on chemical sciences by contributing to the fundamental understanding of Lewis acidity, pnictogen bonding, and the reactivity of main group metal halides. Studies on its complex formation and structural characteristics provide insights into chemical bonding and molecular architecture. researchgate.netnepjol.infonepjol.info
Q & A
Q. What are the critical safety protocols for handling and storing antimony trichloride in laboratory settings?
this compound must be stored in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis and reactions with moisture. Avoid contact with water, metals (e.g., aluminum, sodium), and oxidizing agents. Use corrosion-resistant equipment (e.g., glass or PTFE) and conduct experiments in fume hoods with PPE (gloves, goggles, lab coats). Emergency protocols should address spill neutralization using dry sand or alkali carbonates, not water .
Q. How is this compound synthesized from stibnite (Sb₂S₃), and what are the key reaction intermediates?
SbCl₃ is prepared by reacting stibnite with concentrated hydrochloric acid: Distillation separates SbCl₃ from by-products like hydrochloric acid and antimony oxychloride (SbOCl). Monitor reaction temperature (<100°C) to avoid decomposition. The oxychloride forms via hydrolysis if excess water is present .
Q. How does this compound behave in aqueous environments, and how can hydrolysis be controlled?
SbCl₃ hydrolyzes in water to form hydrochloric acid and antimony oxychloride: To suppress hydrolysis, maintain acidic conditions (pH < 2) using HCl. Anhydrous solvents (e.g., chloroform) are preferred for reactions requiring stability .
Q. What are the key physical properties of SbCl₃ relevant to material characterization?
SbCl₃ is a colorless crystalline solid (mp 73.4°C, bp 223°C) with a dielectric constant of 5.3 at 25°C. Its solubility varies: miscible with HCl, ethanol, and acetone but insoluble in pyridine. Thermal analysis (DSC/TGA) and spectroscopic methods (FTIR, Raman) are used to study phase transitions and molecular interactions .
Advanced Research Questions
Q. How does SbCl₃ act as a Lewis acid catalyst in organic synthesis, and what are the mechanistic considerations?
SbCl₃ catalyzes Friedel-Crafts alkylation and polymerization by polarizing substrates via Sb(III) coordination. For example, in triarylmethane synthesis (e.g., 4,4′-diaminotriarylmethanes), it facilitates electrophilic aromatic substitution. Optimize catalyst loading (5–10 mol%) and solvent-free conditions to achieve >80% yields. Reaction monitoring via <sup>1</sup>H NMR and DFT studies can elucidate transition states .
Q. How should researchers design in vivo toxicity studies for SbCl₃, and what endpoints are critical?
Use rodent models (rats/mice) with oral exposure (0.1–1 mg/dL in drinking water) over gestation and lactation periods. Assess clastogenicity via micronucleus tests, liver histopathology, and cardiac biomarkers (e.g., troponin). Compare results with bismuth trioxide controls to isolate Sb-specific effects. Ethical approval and OECD guidelines are mandatory .
Q. What are the challenges in synthesizing amorphous antimony via SbCl₃ electrolysis, and how can purity be improved?
Electrolysis of SbCl₃ solutions produces β-antimony contaminated with halides (up to 6% Cl). Use high-purity SbCl₃, low-temperature electrolytes, and inert atmospheres to minimize impurities. Post-synthesis washing with ammonia solutions removes residual chloride. Characterization via XRD and SEM confirms amorphous structure .
Q. How can dielectric properties of SbCl₃ inform its use in polymer catalysis or material engineering?
SbCl₃’s dielectric constant (33.0 at 166°F) suggests utility in polar solvent systems for hydrocracking or polyesterification. In polymer catalysis, its Lewis acidity enhances reaction rates in polycondensation. Compare with SbCl₅ (dielectric constant 3.2) to select catalysts based on polarity requirements .
Q. What methodologies resolve contradictions in reported SbCl₃ reactivity with organic bases?
Conflicting reports on SbCl₃ solubility in organic bases (e.g., insoluble in pyridine vs. quinoline) arise from solvent purity and moisture content. Use Karl Fischer titration to ensure anhydrous conditions. Spectroscopic titration (e.g., UV-Vis) quantifies adduct formation, while X-ray crystallography identifies coordination geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
